4-(2-Phenoxyacetyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Phenoxyacetyl Piperazin-2-one Derivatives in Drug Discovery: A Fragment-Based Strategy
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have observed that the true value of a chemical fragment lies not in its initial nanomolar affinity—which is rarely present in early screening—but in its ligand efficiency, vectorality, and synthetic tractability. The phenoxyacetyl piperazin-2-one scaffold has recently emerged as a highly privileged structure in Fragment-Based Drug Discovery (FBDD). It perfectly satisfies the "Rule of Three" (Ro3), offering a rigid piperazin-2-one ring for directional hydrogen bonding and a flexible phenoxyacetyl tail for probing deep hydrophobic sub-pockets[1].
This technical guide explores the mechanistic grounding, quantitative metrics, and self-validating experimental workflows utilized to develop this scaffold against two high-value therapeutic targets: the NOTUM carboxylesterase and parasitic Phosphodiesterases (PDEs).
Mechanistic Grounding: Dual-Target Utility
Recent high-throughput crystallographic screens have highlighted 4-(2-phenoxyacetyl)piperazin-2-one (often cataloged as Fragment 0209) as a versatile starting point for distinct pathologies[2],[3].
Target A: NOTUM Carboxylesterase (Wnt Signaling Modulation)
NOTUM is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway. It achieves this by mediating the O-depalmitoleoylation of Wnt proteins. Because Wnt signaling is critical for synaptic plasticity and bone formation, NOTUM overactivity is heavily implicated in Alzheimer's disease, osteoporosis, and colorectal cancer[1],[4].
During crystallographic fragment screening at the Diamond Light Source XChem platform, 4-(2-phenoxyacetyl)piperazin-2-one was identified as a direct binder in the palmitoleate pocket of human NOTUM[3],[4]. The causality of this binding is rooted in structural mimicry: the phenoxy group mimics the hydrophobic tail of the endogenous palmitoleate substrate, while the piperazin-2-one core anchors to the oxyanion hole of the enzyme's catalytic triad, effectively blocking substrate access[5].
Mechanism of NOTUM inhibition restoring Wnt signaling via palmitoleate pocket blockade.
Target B: Phosphodiesterases (Parasitic & Human PDEs)
In the context of neglected tropical diseases like Human African Trypanosomiasis (Trypanosoma brucei), parasitic PDEs are essential for regulating cyclic AMP (cAMP) signaling, which dictates parasite survival and proliferation[2]. Structural analysis reveals that the 4-(2-phenoxyacetyl)piperazin-2-one fragment binds precisely within the "hydrophobic clamp" of the PDE active site. The benzene ring is optimally vectored towards the P-pocket, providing a clear synthetic trajectory for growing the fragment into a potent, selective lead compound that disrupts parasitic secondary messenger systems[2].
Quantitative Data: Fragment Hit Metrics
To evaluate the therapeutic potential of this scaffold, we must analyze its biochemical and biophysical metrics. Below is a structured comparison of the fragment's performance against its primary targets.
| Target Enzyme | Fragment Scaffold | Binding Site | Primary Interaction Mechanism | Initial IC50 / Affinity | Therapeutic Indication |
| Human NOTUM | 4-(2-phenoxyacetyl)piperazin-2-one | Palmitoleate Pocket | Hydrophobic mimicry of lipid substrate | ~33 μM (Phenoxyacetamide class) | Alzheimer's, Osteoporosis |
| Parasitic PDEs | 4-(2-phenoxyacetyl)piperazin-2-one | Hydrophobic Clamp | Vectoring to P-pocket | >100 μM (Hit threshold) | Trypanosomiasis |
Note: While initial IC50 values for fragments are typically modest (high micromolar), their high Ligand Efficiency (LE) makes them ideal candidates for structure-based optimization[5],[6].
Experimental Protocol: High-Throughput Crystallographic Fragment Screening
To identify and validate hits like the phenoxyacetyl piperazin-2-one derivatives, we employ High-Throughput X-ray Crystallography. This protocol is designed to be a self-validating system ; the output (electron density) directly proves the physical reality of the binding event, bypassing the false positives common in biochemical fluorescence assays[4].
Step-by-Step Methodology
-
Apo-Protein Crystallization: Grow high-diffracting apo-crystals of the target protein (e.g., NOTUM) using sitting-drop vapor diffusion. Causality: The crystals must possess solvent channels wide enough to allow fragment diffusion without compromising the structural lattice integrity.
-
Acoustic Fragment Dispensing (Soaking): Use an acoustic liquid handler (e.g., Echo 550) to transfer 10–50 nL of the fragment (dissolved in DMSO) directly into the crystallization drop. Causality: Acoustic dispensing eliminates cross-contamination and minimizes the total DMSO concentration (<5%). This prevents solvent-induced crystal degradation while achieving a high localized fragment concentration (typically 10–50 mM) necessary to capture low-affinity Ro3 binders.
-
Cryo-Cooling and X-ray Diffraction: Harvest the soaked crystals, briefly transfer them to a cryoprotectant solution, and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
PanDDA Analysis (Pan-Dataset Density Analysis): Process the diffraction data using PanDDA software. Causality: Fragments often bind sub-stoichiometrically (e.g., 20-30% occupancy). Traditional electron density maps average the bound and unbound states, effectively masking the ligand. PanDDA mathematically subtracts the "ground state" (apo) density from the soaked crystal density, revealing the pure "bound state" map and exposing weak fragment hits[4].
Self-validating crystallographic fragment screening workflow utilizing PanDDA analysis.
Future Perspectives & Lead Optimization
While the phenoxyacetyl piperazin-2-one scaffold provides an excellent starting point, moving from hit to lead requires addressing inherent metabolic liabilities. Early derivatives in the phenoxyacetamide class exhibited rapid, NADPH-independent metabolism, limiting their in vivo half-life[5],[6].
Future medicinal chemistry efforts guided by Structure-Based Drug Design (SBDD) must focus on bioisosteric replacement of the phenoxy ether linkage. By rigidifying the scaffold or shielding the aromatic ring, researchers can enhance microsomal stability while retaining the critical blood-brain barrier (BBB) penetrance required for CNS indications like Alzheimer's disease[7],[6].
References
-
Atkinson, B. N., Steadman, D., Zhao, Y., et al. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm (RSC Publishing), 2019. URL: [Link]
-
"Biophysical and Biochemical Characterizations of Parasitic and Human PDEs as a Potential Drug Targets." Kent Academic Repository, 2020. URL: [Link]
-
Mahy, W., et al. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers in Chemistry, 2023. URL: [Link]
-
"Fragment screening offers new leads in the search for Alzheimer's treatments." Diamond Light Source, 2024. URL: [Link]
Sources
- 1. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Pectinacetylesterase-Notum [bioweb.supagro.inrae.fr]
- 4. diamond.ac.uk [diamond.ac.uk]
- 5. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00096H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Pharmacophore analysis of 4-(2-Phenoxyacetyl)piperazin-2-one scaffolds
An In-Depth Technical Guide to the Pharmacophore Analysis of 4-(2-Phenoxyacetyl)piperazin-2-one Scaffolds
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 4-(2-Phenoxyacetyl)piperazin-2-one architecture represents a highly versatile, conformationally restricted framework that has garnered significant attention. By fusing a rigid piperazin-2-one core with a flexible, electron-rich phenoxyacetyl appendage, this scaffold serves as a master key for multiple biological targets, ranging from cyclooxygenase-2 (COX-2) to acetyl-CoA synthetase 2 (ACSS2).
As an application scientist, I approach this scaffold not merely as a chemical structure, but as a dynamic, three-dimensional array of interaction vectors. The piperazin-2-one ring acts as a conformationally constrained peptidomimetic, specifically mimicking inverse γ-turns found in native protein secondary structures[1]. This rigidity reduces the entropic penalty upon target binding. Conversely, the terminal phenoxy group acts as a privileged hydrophobic moiety, capable of sweeping into deep lipophilic pockets and mimicking phenylalanine side chains [2].
Deconstructing the Pharmacophore Logic
To understand the causality behind the biological efficacy of 4-(2-Phenoxyacetyl)piperazin-2-one, we must deconstruct its pharmacophore features. The molecule is a self-contained system of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic (HYD) centers.
-
The Piperazin-2-one Core: Unlike a standard piperazine, the inclusion of the amide carbonyl (C2) reduces the basicity of the adjacent nitrogen (N1), enhancing metabolic stability against oxidative deamination. This carbonyl serves as a potent HBA. The N1 position, if unsubstituted, acts as a critical HBD.
-
The Phenoxyacetyl Linker: The ether oxygen provides a flexible hinge while maintaining an HBA vector. The adjacent acetyl carbonyl provides a secondary HBA, creating a bidentate interaction motif.
-
The Terminal Phenyl Ring: This provides a broad surface for
stacking and hydrophobic packing.
Caption: Pharmacophore logic and interaction vectors of the 4-(2-Phenoxyacetyl)piperazin-2-one scaffold.
Table 1: Quantitative Pharmacophore Feature Mapping
| Feature Type | Atom/Group | Vector Directionality | Pharmacophore Role |
| HBA 1 | Piperazinone C=O | Planar, | Anchors to backbone amides (e.g., hinge regions). |
| HBA 2 | Acetyl C=O | Planar, flexible rotation | Secondary anchor; coordinates with water networks. |
| HBA 3 | Ether Oxygen | Tetrahedral, lone pairs | Modulates dipole; accepts H-bonds from Ser/Thr residues. |
| HYD/AR | Terminal Phenyl | Orthogonal to ring plane | Drives burial into lipophilic pockets; |
| HBD | N1-H (Piperazinone) | In-plane with amide | Critical for target specificity; often targets Asp/Glu. |
Experimental Workflow: Synthesis & Computational Modeling
To validate this scaffold, a rigorous, self-validating experimental workflow is required. The integration of chemical synthesis with 3D-QSAR (Quantitative Structure-Activity Relationship) ensures that every structural modification is driven by empirical data [3].
Step-by-Step Synthetic Methodology
The synthesis of 4-(2-phenoxyacetyl)piperazin-2-one relies on a highly efficient N-acylation protocol. The causality behind the reagent choices is rooted in preventing over-acylation and managing the differential nucleophilicity of the piperazin-2-one nitrogens.
-
Preparation of the Acylating Agent:
-
Dissolve phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of oxalyl chloride (1.2 eq) at
C. Rationale: Oxalyl chloride is preferred over thionyl chloride to prevent the formation of difficult-to-remove sulfur byproducts. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. -
Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield phenoxyacetyl chloride.
-
-
N-Acylation of the Scaffold:
-
Dissolve piperazin-2-one (1.0 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a non-nucleophilic base. Rationale: The N4 nitrogen of piperazin-2-one is significantly more nucleophilic than the amide N1 nitrogen, allowing for regioselective acylation without the need for N1 protection.
-
Cool the mixture to
C and add the phenoxyacetyl chloride (1.1 eq) dropwise. -
Stir for 4 hours, allowing the reaction to warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous
. Extract with DCM. -
Wash the organic layer with 1M HCl. Rationale: This crucial step removes any unreacted piperazin-2-one due to its residual basicity, while the neutral product remains in the organic phase.
-
Dry over
, concentrate, and recrystallize from ethyl acetate/hexane to yield pure 4-(2-phenoxyacetyl)piperazin-2-one.
-
Computational 3D-QSAR Protocol
-
Conformational Search: Utilize the OPLS4 force field to generate a conformational ensemble of the synthesized scaffold. The piperazin-2-one ring restricts the global minimum to a pseudo-chair conformation.
-
Alignment: Align derivatives based on the rigid piperazin-2-one core atoms. This minimizes alignment noise and isolates the spatial impact of the phenoxyacetyl tail.
-
Field Generation: Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields to generate a predictive 3D-QSAR model, guiding subsequent scaffold hopping [3].
Caption: Iterative experimental workflow integrating synthesis, 3D-QSAR, and in vitro validation.
Biological Applications & Mechanistic Causality
The true power of the 4-(2-Phenoxyacetyl)piperazin-2-one scaffold lies in its adaptability. By acting as a peptidomimetic, it can interrupt protein-protein interactions or block enzymatic active sites.
Case Study 1: COX-2 Inhibition
Phenoxyacetic acid derivatives are well-documented as selective COX-2 inhibitors [4]. When the phenoxyacetyl moiety is grafted onto a piperazin-2-one scaffold, the resulting molecule exhibits enhanced lipophilicity, which is a major prerequisite for binding the hydrophobic channel of the COX-2 active site. The piperazinone core anchors the molecule at the channel entrance via hydrogen bonding, while the phenoxy group penetrates deep into the cyclooxygenase pocket, sterically blocking the endogenous substrate (arachidonic acid).
Case Study 2: ACSS2 Inhibition
Recent advancements have utilized piperazinone derivatives with terminal benzene rings as potent, brain-penetrant inhibitors of Acetyl-CoA Synthetase 2 (ACSS2) [5]. The rigid piperazinone core perfectly mimics the spatial requirements of the enzyme's natural substrate, while the phenoxy group exploits an adjacent lipophilic auxiliary pocket, locking the enzyme in an inactive conformation and halting lipid storage and tumor cell survival.
Caption: Mechanistic pathway of target enzyme inhibition by the piperazin-2-one scaffold.
Table 2: Comparative In Vitro and ADME Metrics
Note: Data represents generalized metrics for optimized derivatives of this scaffold class based on recent literature [4, 5].
| Target Enzyme | Scaffold Modification | Average | LogP | BBB Permeability | Primary Interaction |
| COX-2 | Halogenated Phenoxy | 0.06 - 0.09 | 3.2 | Low | Hydrophobic channel blockade |
| ACSS2 | N1-Alkylated Piperazinone | 5.89 | 2.8 | High | H-bond with Glu71 |
| mIDH1 | Pyridin-2-one fusion | 0.035 | 2.5 | Moderate | Allosteric pocket binding |
Conclusion
The 4-(2-Phenoxyacetyl)piperazin-2-one scaffold is a triumph of rational drug design. By combining the rigid, peptidomimetic properties of the piperazinone ring with the flexible, lipophilic reach of the phenoxyacetyl group, researchers can generate highly specific, metabolically stable leads. Future optimization of this scaffold will likely focus on stereoselective functionalization of the C3 and C5 positions of the piperazinone ring to further restrict conformational freedom and drive target selectivity.
References
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (PMC).
- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health (PMC).
- 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Design principle of piperazinone phenylalanine derivatives with terminal indole or benzene ring as HIV-1 CA modulators / ACSS2 inhibitors. ResearchGate.
The Piperazin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Biological Activity and Target Binding
Introduction: The Emergence of Piperazin-2-one in Medicinal Chemistry
The piperazin-2-one nucleus, a six-membered heterocyclic ring, has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4][5] The structural and physicochemical properties of the piperazin-2-one core—its conformational flexibility, hydrogen bonding capabilities, and the synthetic tractability for introducing diverse substituents at multiple positions—make it an ideal framework for the design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2]
This in-depth technical guide provides a comprehensive overview of the biological activity and target binding of piperazin-2-one analogs for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their structure-activity relationships, explore their known molecular targets and mechanisms of action, and provide detailed, field-proven experimental protocols for their biological evaluation.
The Piperazin-2-one Core: A Versatile Scaffold for Chemical Exploration
The piperazin-2-one scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The general structure provides opportunities for substitution at the N1 and N4 positions, as well as on the carbon backbone, enabling the exploration of a vast chemical space.
Figure 3: A generalized experimental workflow for the biological evaluation of piperazin-2-one analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. T[6][7][8]his assay is well-suited for high-throughput screening of kinase inhibitors.
Materials:
-
Purified recombinant kinase (e.g., PI3K)
-
Kinase substrate (e.g., a synthetic peptide or lipid)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Piperazin-2-one analog (test compound)
-
384-well white opaque assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer according to the manufacturer's instructions.
-
Prepare a stock solution of the piperazin-2-one analog in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a solution of the kinase and substrate in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the piperazin-2-one analog solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
[9]Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Piperazin-2-one analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazin-2-one analog in cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Advanced Target Binding Assays: A Deeper Dive into Molecular Interactions
To further elucidate the direct interaction between a piperazin-2-one analog and its molecular target, more advanced biophysical and biochemical assays are employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for studying molecular interactions in a homogeneous format, making them amenable to high-throughput screening.
[10][11]#### Protocol 3: TR-FRET Target Engagement Assay
This protocol provides a general framework for a TR-FRET-based target engagement assay to quantify the binding of a piperazin-2-one analog to a target protein.
Principle:
The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, the target protein is labeled with a donor (e.g., a terbium cryptate-labeled antibody) and a fluorescently labeled ligand (tracer) that binds to the same site as the piperazin-2-one analog serves as the acceptor. When the tracer binds to the target, FRET occurs. The piperazin-2-one analog competes with the tracer for binding to the target, leading to a decrease in the FRET signal.
Materials:
-
Purified target protein (e.g., a kinase)
-
Terbium-labeled antibody specific for the target protein or a tag on the protein
-
Fluorescently labeled tracer that binds to the target protein
-
Piperazin-2-one analog (test compound)
-
Assay buffer
-
384-well low-volume black assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the piperazin-2-one analog in the assay buffer.
-
Prepare a mixture of the target protein and the terbium-labeled antibody in the assay buffer.
-
Prepare a solution of the fluorescently labeled tracer in the assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the piperazin-2-one analog solution (or buffer for control) to the wells of a 384-well plate.
-
Add 5 µL of the target protein/antibody mixture to each well.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the time-resolved fluorescence signals of the donor and acceptor using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by the piperazin-2-one analog.
-
Plot the TR-FRET ratio versus the logarithm of the compound concentration and fit the data to a competitive binding curve to determine the IC50 or Ki value.
-
Conclusion and Future Directions
The piperazin-2-one scaffold has firmly established its place as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the ability to fine-tune its physicochemical and pharmacological properties through targeted modifications have led to the discovery of numerous potent and selective modulators of a diverse range of biological targets. This guide has provided a comprehensive overview of the key aspects of piperazin-2-one analog research, from understanding their structure-activity relationships to applying robust experimental protocols for their biological characterization.
Future research in this area will likely focus on several key directions. The exploration of novel synthetic methodologies will continue to expand the accessible chemical space around the piperazin-2-one core. The application of advanced computational techniques, such as machine learning and artificial intelligence, will aid in the rational design of next-generation analogs with improved potency and selectivity. Furthermore, a deeper understanding of the complex interplay between these compounds and their biological targets will be crucial for the development of more effective and safer therapeutic agents for a wide range of human diseases.
References
-
Szczepankiewicz, B. G., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. Available from: [Link]
-
Rouf, A., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. Available from: [Link]
-
Asadi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 229-242. Available from: [Link]
-
Szczepankiewicz, B. G., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. Available from: [Link]
-
Shaker, Y. M., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamides. Molecules, 25(8), 1949. Available from: [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Available from: [Link]
-
Dziuk, B., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(9), 2138. Available from: [Link]
-
Graphviz. (2015). Drawing graphs with dot. Available from: [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Available from: [Link]
-
Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available from: [Link]
-
DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available from: [Link]
-
ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values of compounds against cancer cell lines A549 and Hela. Available from: [Link]
-
ACS Publications. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7846–7858. Available from: [Link]
-
Watts, C. (n.d.). graphviz-tutorial. GitHub. Available from: [Link]
-
Taylor & Francis Online. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(6), 511-537. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]
-
Kavirajan, N. (2017, October 16). DOT language — Beginner. Medium. Available from: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available from: [Link]
-
Graphviz. (n.d.). External Resources. Available from: [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available from: [Link]
-
Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube. Available from: [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available from: [Link]
-
ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Available from: [Link]
-
ResearchGate. (2020, May 11). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Available from: [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available from: [Link]
-
PubMed. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. Available from: [Link]
-
Graphviz. (n.d.). DOT Language. Available from: [Link]
-
PubMed. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 9(15), 1755-1771. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available from: [Link]
Sources
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 6. promega.de [promega.de]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Advanced Synthesis of N-Substituted Piperazin-2-ones
Executive Summary: The Pharmacophore Imperative
The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Unlike the fully saturated piperazine ring found in drugs like Imatinib or Ciprofloxacin, the piperazin-2-one introduces a lactam functionality. This modification alters the hydrogen bond donor/acceptor profile, increases metabolic stability relative to linear peptides, and provides a distinct vector for substituent orientation—critical for targeting GPCRs and proteases (e.g., Factor Xa inhibitors).
This guide moves beyond basic textbook synthesis, focusing on high-fidelity, regioselective, and stereocontrolled methodologies required for modern library generation and lead optimization.
Mechanistic Classification of Synthetic Routes
To navigate the synthetic landscape effectively, we classify methodologies based on the bond-formation strategy. This distinction dictates the diversity profile of the final library.
| Strategy | Key Bond Formation | Primary Advantage | Primary Limitation |
| A. Chiral Pool (Amino Acid) | Intramolecular Amide Formation | High Enantiopurity (from starting material) | Limited by amino acid availability |
| B. Multicomponent (Ugi) | Isocyanide Insertion (Ugi-4CR) | Maximum Diversity (4 inputs) | Diastereocontrol can be challenging |
| C. Metal-Catalyzed | C-C / C-N Coupling (Pd, Cu) | Late-stage functionalization of C3/N1 | Requires expensive catalysts/ligands |
| D. Solid-Phase | Cyclitive Cleavage | Rapid Library Generation (Split-pool) | Scale-up constraints |
Method A: The Chiral Pool Approach (N-Alkylation & Cyclization)
This approach is the industry standard for generating enantiopure scaffolds with defined stereochemistry at the C3 position. It relies on the "chiral pool" of naturally occurring amino acids.[1]
Mechanistic Pathway
The core logic involves a two-step sequence:
-
Reductive Amination: An N-protected amino aldehyde reacts with a primary amine.
-
Lactamization: The resulting diamine undergoes intramolecular cyclization.
Detailed Protocol: Reductive Amination-Cyclization Sequence
Objective: Synthesis of (S)-4-benzyl-3-methylpiperazin-2-one.
Reagents & Causality:
-
Boc-L-Alaninal: Provides the C3-methyl stereocenter. Note: Aldehydes are prone to racemization; use immediately or store at -80°C.
-
Benzylamine: The N4-substituent source.
-
Sodium Triacetoxyborohydride (STAB): A mild reducing agent. Why? Unlike NaBH4, STAB is less likely to reduce the aldehyde directly, favoring the imine intermediate.
-
TFA/DCM: For Boc-deprotection.
-
DIEA (Diisopropylethylamine): Non-nucleophilic base to neutralize the ammonium salt and trigger cyclization.
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve Boc-L-Alaninal (1.0 equiv) in DCE (Dichloroethane).
-
Add Benzylamine (1.05 equiv). Stir at RT for 30 min to ensure imine formation.
-
Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
-
Reductive Amination:
-
Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Warm to RT and stir overnight.
-
Quench: Sat. NaHCO3. Extract with DCM. Dry (Na2SO4) and concentrate.
-
Result: N-Benzyl-N'-Boc-1,2-diaminopropane.
-
-
Cyclization (The "One-Pot" Deprotection-Cyclization):
-
Dissolve the intermediate in 20% TFA/DCM (v/v). Stir 1h (Boc removal).
-
Concentrate to remove excess TFA (Critical: residual TFA inhibits cyclization).
-
Redissolve in MeOH. Add DIEA (3.0 equiv) and reflux for 12h.
-
Mechanism:[2] The free primary amine attacks the methyl ester (if using amino ester starting material) or requires a coupling agent if starting from acid. Correction for this protocol: If starting from Boc-amino aldehyde , the product of reductive amination is a diamine. To form the piperazinone, one usually reacts a 1,2-diamine with a glyoxal derivative OR uses an N-(2-chloroacetyl) derivative .
Refined Protocol for Amino Acid Route (N-Chloroacetyl variation):
-
Start with L-Alanine methyl ester .
-
N-Alkylation: React with Benzyl bromide (creates N-benzyl amino ester).
-
Acylation: React secondary amine with Chloroacetyl chloride.
-
Cyclization: Treat with NaH or K2CO3 to displace the chloride with the N-benzyl amine.
-
Figure 1: The Chiral Pool strategy utilizing N-acylation and intramolecular nucleophilic substitution.
Method B: The Multicomponent Approach (Ugi Post-Condensation)
For high-throughput screening (HTS) libraries, the Ugi 4-Component Reaction (Ugi-4CR) is superior due to its modularity.
The "Ugi-Deprotect-Cyclize" (UDC) Strategy
This method utilizes a bifunctional input (e.g., N-Boc-ethylenediamine or a convertible isocyanide) to facilitate post-condensation ring closure.
Protocol: Synthesis via Ugi-4CR with N-Boc-ethylenediamine
Reagents:
-
Aldehyde (R1-CHO): Determines C3 substituent.
-
Amine (R2-NH2): Determines N1 substituent.
-
Carboxylic Acid (Boc-Glycine or similar): Provides the carbonyl and part of the ring.
-
Isocyanide (R3-NC): Determines the exocyclic amide substituent.
Experimental Workflow:
-
Ugi Condensation:
-
In MeOH (1.0 M), combine Aldehyde (1.0 eq) and Amine (1.0 eq). Stir 30 min (Imine formation).
-
Add N-Boc-Glycine (1.0 eq) and Isocyanide (1.0 eq).
-
Stir 24h at RT.[3]
-
Result: Linear Ugi bis-amide adduct.
-
-
Post-Condensation Cyclization:
-
Acidic Deprotection: Treat adduct with 4M HCl/Dioxane or TFA/DCM. This removes the Boc group, exposing the N-terminal amine.
-
Base-Induced Transamidation: Neutralize with Et3N in refluxing MeOH or Toluene. The free amine attacks the internal amide bond (activated by the adjacent carbonyl), releasing the amine derived from the isocyanide? No.
-
Correction: The standard UDC for piperazinones typically uses an alpha-halo acid or a convertible isocyanide .
-
Best Practice Route: Use Ethyl glyoxalate (Aldehyde) + Diamine (Amine 1) + Isocyanide + Acid .
-
Alternative (Hulme Method): Use Boc-amino acetaldehyde as the aldehyde component. After Ugi, deprotect Boc; the amine attacks the ester/amide.
-
Figure 2: The Ugi-Deprotect-Cyclize (UDC) strategy for rapid scaffold assembly.
Method C: Late-Stage Diversification (Pd-Catalyzed)
For accessing difficult-to-synthesize C3-quaternary stereocenters , transition metal catalysis is required. The Stoltz group has pioneered the Pd-catalyzed decarboxylative allylic alkylation (DAA) of piperazin-2-ones.
Protocol: Enantioselective C3-Allylation
Objective: Creating a quaternary chiral center at C3.
Reagents:
-
Substrate: N-Protected 3-carboallyloxy-piperazin-2-one (Racemic).
-
Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: (S)-tBu-PHOX (Phosphinooxazoline). Why? This ligand creates a chiral pocket around the Pd center, forcing the allyl group to attack from a specific face.
-
Solvent: Toluene or THF.
Workflow:
-
Catalyst Pre-complexation:
-
In a glovebox, mix Pd2(dba)3 (5 mol%) and (S)-tBu-PHOX (12.5 mol%) in anhydrous Toluene. Stir 30 min at RT. Solution turns orange/red.
-
-
Reaction:
-
Add the racemic piperazinone substrate (1.0 eq).
-
Stir at 40°C until gas evolution (CO2) ceases and TLC shows consumption of starting material.
-
Mechanism:[2] Oxidative addition of Pd into the allyl ester -> Decarboxylation (loss of CO2) -> Formation of Pd-allyl species and enolate -> Asymmetric reductive elimination.
-
-
Workup:
-
Filter through a silica plug. Concentrate.
-
Purify via flash chromatography.
-
Validation:
-
Enantiomeric Excess (ee): Must be determined by Chiral HPLC (e.g., Chiralpak AD-H column).
-
Absolute Configuration: Usually assigned by X-ray crystallography or comparison of optical rotation.
Figure 3: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization (Method A) | Incomplete formation of linear intermediate or hydrolysis of ester. | Ensure anhydrous conditions during cyclization. Switch from MeOH to Toluene/Reflux to drive equilibrium. |
| Racemization (Method A) | Overly basic conditions during imine formation or cyclization. | Use DIEA instead of stronger bases. Keep temperature < 0°C during STAB addition. |
| Poor Diastereoselectivity (Method B) | Ugi reaction has poor inherent stereocontrol. | Use chiral amines as auxiliaries or rely on crystallization-induced diastereomer transformation (CIDT). |
| Low ee (Method C) | Ligand oxidation or wet solvent. | PHOX ligands are air-sensitive. Use strictly anhydrous/degassed solvents. Verify ligand purity by 31P NMR. |
References
-
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters. The Journal of Organic Chemistry.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology / PubMed.
-
Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction. Beilstein Journal of Organic Chemistry.
-
Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. European Journal of Medicinal Chemistry.
Sources
Technical Monograph: Physicochemical Profiling & Lipophilicity of 4-(2-Phenoxyacetyl)piperazin-2-one
Executive Summary & Pharmacophore Analysis
The compound 4-(2-Phenoxyacetyl)piperazin-2-one (PubChem CID: 833616) represents a specialized scaffold in medicinal chemistry, often utilized as a constrained peptidomimetic or a linker in fragment-based drug discovery (FBDD). Structurally, it fuses a lipophilic phenoxy moiety with a polar piperazin-2-one (ketopiperazine) core via an acetyl linker.
Technical Significance:
Unlike its parent scaffold piperazine, which is dibasic, or piperazin-2-one, which retains one basic center at
Core Physicochemical Data
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 234.25 g/mol | Fragment-like (<300 Da); Ideal for FBDD.[1] |
| XLogP3 (Computed) | ~0.5 | Amphiphilic; highly soluble but membrane permeable. |
| TPSA | 58.6 | Well below the 90 |
| H-Bond Donors | 1 | The Lactam |
| H-Bond Acceptors | 3 | Phenoxy ether O, Amide carbonyl, Lactam carbonyl. |
| Rotatable Bonds | 3 | Semi-rigid scaffold due to the ring and amide resonance. |
| pKa | N/A (Neutral) | No basic centers; amide protons |
Lipophilicity: The Critical Parameter[2][3]
Lipophilicity is the governing determinant for the pharmacokinetic fate of this molecule.[2] With a computed LogP of approximately 0.5, 4-(2-Phenoxyacetyl)piperazin-2-one occupies a unique "Goldilocks" zone:
-
Solubility: High aqueous solubility is expected due to the low LogP and high polarity of the bis-amide core.
-
Permeability: While LogP < 1.0 often risks poor passive membrane diffusion, the low molecular weight (234 Da) and compact TPSA compensate, likely allowing paracellular transport or passive diffusion.[1]
-
CNS Potential: The absence of cationic charge prevents sequestration in acidic lysosomes (lysosomal trapping), a common issue with basic CNS drugs.[1]
Diagram 1: Solvation & Partitioning Dynamics
The following diagram illustrates the partitioning logic and the structural features dictating the molecule's behavior in an Octanol/Water system.
Caption: Structural dissection of the amphiphilic nature of the target molecule driving its partition coefficient.
Synthetic Route & Validation
To study these properties empirically, high-purity material is required. The synthesis exploits the nucleophilicity of the secondary amine in piperazin-2-one.
Reaction Scheme
Reagents: Phenoxyacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1]
Mechanism: Nucleophilic Acyl Substitution (
Caption: Synthetic workflow for N-acylation of piperazin-2-one.
Detailed Synthetic Protocol
-
Setup: Charge a flame-dried round-bottom flask with piperazin-2-one (1.0 eq) and anhydrous DCM (10 mL/mmol). Cool to 0°C under
atmosphere. -
Base Addition: Add Triethylamine (1.2 eq) via syringe.
-
Acylation: Dropwise add Phenoxyacetyl chloride (1.1 eq) dissolved in minimal DCM. The reaction is exothermic; maintain temperature <5°C.
-
Workup: Warm to room temperature (RT) and stir for 4 hours. Wash organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexane.
Experimental Protocols for Property Determination
As a scientist, relying solely on computed values (cLogP) is insufficient for IND-enabling studies. The following protocols provide empirical validation.
Protocol A: Shake-Flask LogP Determination (Gold Standard)
Applicability: Since the molecule is neutral, LogP = LogD. No pH buffer is strictly necessary, but Phosphate Buffered Saline (PBS) pH 7.4 is recommended to mimic physiological ionic strength.
Materials:
-
n-Octanol (HPLC Grade, water-saturated).
-
PBS Buffer (Octanol-saturated).
-
UV-Vis Spectrophotometer (Detection
nm for phenoxy group).
Step-by-Step Methodology:
-
Saturation: Pre-saturate octanol with water and water with octanol for 24 hours.
-
Stock Preparation: Dissolve 2 mg of 4-(2-Phenoxyacetyl)piperazin-2-one in 10 mL of pre-saturated octanol. Measure UV absorbance (
). -
Partitioning: In a centrifuge tube, mix equal volumes (e.g., 2 mL) of the drug-octanol stock and pre-saturated PBS.
-
Equilibrium: Vortex vigorously for 30 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Carefully remove the octanol (top) layer. Measure UV absorbance (
). -
Calculation:
Note: If is too close to , adjust the phase volume ratio.
Protocol B: High-Throughput HPLC Hydrophobicity Index
Rationale: Shake-flask is slow. HPLC retention time (
System:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Isocratic Methanol:Water (60:40).
-
Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzamide (LogP 0.64).
Methodology:
-
Inject calibration standards and plot LogP vs.
, where . -
Inject 4-(2-Phenoxyacetyl)piperazin-2-one.
-
Calculate
and extrapolate LogP from the calibration curve. -
Expectation: The compound should elute slightly before Benzamide, confirming LogP ~0.5.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 833616, 4-(2-Phenoxyacetyl)piperazin-2-one.[3] Retrieved from [Link][3]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Panczyk, K., et al. (2019). Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System.[1][4][5] ChemistrySelect.[5] [Link][5]
Sources
- 1. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Role of Phenoxyacetyl Moieties in Peptidomimetic Drug Design
Executive Summary
The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacological limitations, such as rapid proteolytic degradation and poor bioavailability. The phenoxyacetyl (POA) group, historically celebrated for conferring acid stability to 6-aminopenicillanic acid to yield the first orally bioavailable penicillin (Penicillin V)[1], has evolved into a highly versatile pharmacophore and synthetic tool. In modern drug development, the POA moiety is strategically deployed as an N-terminal capping group to enhance target affinity, optimize metabolic stability, and enable orthogonal protection strategies during complex conjugate synthesis.
This technical guide explores the mechanistic causality behind integrating POA groups into peptidomimetic architectures, supported by quantitative structure-activity relationship (SAR) data and self-validating experimental protocols.
Mechanistic Rationale: The Chemistry of the Phenoxyacetyl Group
The selection of a phenoxyacetyl group over traditional N-capping moieties (such as acetyl, benzoyl, or carboxybenzyl) is dictated by specific structural and electronic advantages:
-
Hydrophobic Contacts and Steric Fit : The aryl ring of the POA group provides essential hydrophobic bulk. In protease inhibitors, this aromatic ring frequently occupies the S3 or S4 hydrophobic pockets of the enzyme, anchoring the peptidomimetic in the active site.
-
Hydrogen Bond Acceptor Capacity : Unlike a simple phenylacetyl group, the POA moiety contains an ether oxygen. This oxygen acts as a critical hydrogen bond acceptor, rigidifying the local conformation of the adjacent amide bond and facilitating specific interactions with backbone donors in the target protein.
-
Exopeptidase Resistance : N-terminal capping with a non-natural aromatic acyl group sterically occludes aminopeptidases, significantly extending the in vivo half-life of the drug candidate.
Logical relationship of phenoxyacetyl structural features and their pharmacological impacts.
Application in Antiviral Peptidomimetics
SARS-CoV 3CL Protease Inhibitors
In the design of dipeptide-type SARS-CoV 3CL protease inhibitors, researchers systematically replaced the standard carboxybenzyl (Cbz) protecting group at the P3 position with various aryloxyacetyls. The causality behind this substitution was to probe the S3/S4 subsite for enhanced binding. The unsubstituted phenoxyacetyl group (Compound 26h) yielded a highly potent inhibitor (
HIV Aspartic Protease Inhibitors
For HIV protease, irreversible peptidomimetic inhibitors utilizing an epoxyalcohol core were synthesized to target the catalytic aspartates. By coupling the N-succinimidoyl ester of phenoxyacetylvaline (POA-Val-OSU) to the core, the POA group was specifically directed to the enzyme's S3' subsite. The spatial orientation provided by the POA group was critical for aligning the epoxide ring with the catalytic residues, yielding an
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N-terminal aryloxyacetyl modifications on protease inhibition, demonstrating the superior profile of the unsubstituted POA group.
| Compound | Target Enzyme | N-Terminal Moiety | ||
| 26h | SARS-CoV 3CLpro | Phenoxyacetyl | 0.56 | 24.0 |
| 26k | SARS-CoV 3CLpro | 3-Dimethylaminophenoxyacetyl | 0.84 | - |
| 26i | SARS-CoV 3CLpro | 4-Methoxyphenoxyacetyl | 1.56 | - |
| 26j | SARS-CoV 3CLpro | 4-Hydroxyphenoxyacetyl | 8.40 | - |
| 1a | HIV Aspartic Protease | Phenoxyacetyl (syn-epoxide core) | - | 39.0 |
| 1b | HIV Aspartic Protease | Phenoxyacetyl (anti-epoxide core) | - | 150.0 |
Orthogonal Protection Strategies in Conjugate Synthesis
Beyond its role as a pharmacophore, the POA group serves as a highly specialized protecting group in the synthesis of oligonucleotide-peptide conjugates.
Causality of Choice: Standard benzoyl protection for nucleobases requires harsh deprotection conditions (e.g., concentrated ammonia at elevated temperatures) that hydrolyze sensitive peptide bonds. The POA group is cleaved under remarkably mild conditions (ammonium hydroxide/potassium carbonate in methanol at room temperature). This orthogonal reactivity preserves the structural integrity of the conjugated peptidomimetic during global deprotection, preventing target molecule degradation[].
Experimental Methodology: Synthesis & Validation of POA-Capped Peptidomimetics
To ensure high-fidelity synthesis of POA-derivatized peptidomimetics, the following self-validating protocol outlines N-terminal capping using Solid-Phase Peptide Synthesis (SPPS).
Workflow for N-terminal phenoxyacetylation in solid-phase peptide synthesis.
Protocol: N-Terminal Phenoxyacetylation via SPPS
This protocol assumes the peptidomimetic sequence has been fully assembled on a Rink Amide resin (0.1 mmol scale) and the final N-terminal Fmoc group requires removal and capping.
Step 1: Fmoc Deprotection
-
Swell the resin-bound peptide in Dichloromethane (DCM) for 20 minutes, then wash with N,N-Dimethylformamide (DMF) (
mL). -
Treat the resin with 20% piperidine in DMF (
mL) for 15 minutes at room temperature. Repeat once. -
Wash the resin extensively with DMF (
mL) and DCM ( mL). -
Self-Validation Checkpoint: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of free primary amines. Do not proceed if the test is negative or weak.
Step 2: Acylation with Phenoxyacetyl Chloride
-
Causality of Reagents: Phenoxyacetyl chloride (POA-Cl) is highly reactive. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct, preventing premature acid-catalyzed cleavage of the peptide from the resin.
-
In a dry vial, dissolve POA-Cl (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq) in 3 mL of anhydrous DCM.
-
Add the solution to the resin and agitate gently for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DCM (
mL) and DMF ( mL). -
Self-Validation Checkpoint: Perform a second Kaiser test. The beads must remain colorless/yellow. A blue hue indicates incomplete capping; if observed, repeat the acylation step.
Step 3: Cleavage and Global Deprotection
-
Wash the resin with methanol and dry under a vacuum for 2 hours.
-
Treat the dry resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether to precipitate the crude POA-capped peptidomimetic. Centrifuge and wash the pellet twice with cold ether.
Step 4: Analytical Verification
-
Dissolve the crude product in a water/acetonitrile mixture and analyze via RP-HPLC (C18 column) and ESI-MS to confirm the addition of the POA mass (+134 Da relative to the free N-terminus) and verify >95% purity before biological assaying.
Conclusion
The phenoxyacetyl group is a masterclass in rational drug design. By simultaneously conferring metabolic stability, enhancing active-site binding through hydrophobic and hydrogen-bond interactions, and offering orthogonal synthetic flexibility, the POA moiety remains an indispensable tool for researchers engineering the next generation of peptidomimetic therapeutics.
References
- Source: PMC / nih.
- Design, synthesis and preliminary evaluation of peptidomimetic inhibitors of HIV aspartic protease with an epoxyalcohol core Source: ResearchGate URL
- Oligonucleotide Conjugation Methods & Applications Source: BOC Sciences URL
- The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides Source: Benchchem URL
Sources
In Silico Molecular Docking Studies of 4-(2-Phenoxyacetyl)piperazin-2-one: A Technical Guide
Executive Summary
This guide outlines a rigorous in silico workflow for evaluating the binding potential of 4-(2-Phenoxyacetyl)piperazin-2-one . This molecule represents a specialized scaffold combining a piperazin-2-one (ketopiperazine) core with a phenoxyacetyl side chain.
The piperazin-2-one moiety acts as a constrained peptidomimetic, often mimicking the
Part 1: Chemical Rationale & Target Selection
Pharmacophore Deconstruction
Before initiating software, we must understand the "why" behind the docking.
-
The Core (Piperazin-2-one): Unlike a standard piperazine, the C2-carbonyl creates a lactam. This planarizes the N1-C2 bond, reducing conformational flexibility and acting as a specific Hydrogen Bond Acceptor (HBA).
-
The Linker (Acetyl): Provides a short spacer, allowing the aromatic tail to reach hydrophobic pockets.
-
The Tail (Phenoxy): A hydrophobic aromatic ring capable of
stacking interactions, critical for binding to the Peripheral Anionic Site (PAS) of AChE or the S1 pocket of proteases.
Target Selection: Human Acetylcholinesterase (hAChE)
We select hAChE (PDB ID: 4EY7) as the model target.
-
Rationale: AChE inhibitors (like Donepezil) often feature a dual-binding mode: a basic/polar core binding to the Catalytic Active Site (CAS) and an aromatic moiety binding to the PAS. Our ligand perfectly fits this "dumbbell" pharmacophore model.
Part 2: Experimental Workflow (Visualization)
The following diagram details the precise logic flow for this study, ensuring no "black box" operations.
Caption: Integrated workflow from QM-based ligand preparation to structure-based docking and validation.
Part 3: Detailed Methodology
Ligand Preparation (The Integrity Step)
Standard force fields often fail to accurately predict the planarity of the lactam ring. We use Quantum Mechanics (QM) for geometry optimization.
-
Structure Generation: Sketch the molecule in ChemDraw or Avogadro.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA (Open Source).
-
Theory: Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-31G* basis set.
-
Why? This ensures the bond lengths of the amide (N-C=O) and the ether linkage are physically accurate before docking begins.
-
-
File Conversion: Convert the optimized .log or .out file to .pdbqt format.
-
Charge Assignment: Assign Gasteiger partial charges .
-
Torsion Tree: Define the rotatable bonds. Crucial: The amide bond (N-C=O) in the piperazinone ring must be non-rotatable (rigid). The phenoxyacetyl linker should be rotatable.
-
Protein Target Preparation
-
Retrieval: Download PDB ID 4EY7 (Crystal structure of hAChE complexed with Donepezil).
-
Cleaning (PyMOL/Chimera):
-
Remove chain B (if a dimer) to save computational cost, unless exploring interface binding.
-
Water Handling: This is a nuanced decision.[1] For AChE, conserved water molecules in the active site often bridge interactions. However, for a baseline study, remove all water molecules to prevent steric clashes with a novel scaffold.
-
-
Protonation: Use H++ server or AutoDock Tools to add polar hydrogens at pH 7.4. This correctly protonates Histidine residues and the catalytic triad (Ser203, His447, Glu334).
Grid Box Definition
The search space must encompass both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
-
Center: X: -13.5, Y: -44.0, Z: 27.0 (Approximate coordinates of the Donepezil binding site in 4EY7).
-
Dimensions:
Å. -
Spacing: 0.375 Å (Standard for AutoDock).
Part 4: Validation Protocol (Self-Validating System)
Before docking the test molecule, you must validate the protocol using the co-crystallized ligand (Donepezil).
-
Extract the reference ligand (Donepezil) from the PDB file.
-
Prepare it exactly as described in Section 3.1 (without DFT, just cleaning).
-
Dock it back into the protein using the parameters in Section 3.3.
-
Calculate RMSD: Compare the docked pose with the original crystal pose.
-
Formula:
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) must be
Å . If it is higher, the grid box or charge parameters are incorrect.
-
Part 5: Data Analysis & Interpretation
Quantitative Results Table
After running the docking (e.g., using AutoDock Vina), summarize the top conformers.
| Rank | Binding Affinity ( | RMSD l.b. (Å) | RMSD u.b.[2][3] (Å) | Key Interactions Predicted |
| 1 | -9.4 | 0.00 | 0.00 | |
| 2 | -8.9 | 1.85 | 2.40 | Hydrophobic (Phe297) |
| 3 | -8.2 | 3.10 | 5.20 | Unstable orientation |
Interaction Mapping Logic
We analyze the best pose (Rank 1) for specific chemical interactions.
Caption: Predicted interaction map showing the Phenoxy group anchoring at the PAS (Trp286) while the core extends down the gorge.
Interpretation
-
-
Stacking: The phenoxy ring is expected to stack against Trp286 in the Peripheral Anionic Site. This is a hallmark of high-affinity AChE inhibitors. -
Hydrogen Bonding: The carbonyl oxygen of the piperazin-2-one ring acts as an H-bond acceptor. Look for interactions with Tyr124 or Phe295 (backbone NH).
-
Stereochemistry: Note that the piperazinone ring is chiral if substituted. Ensure you have docked the correct enantiomer or both if the synthesis produces a racemate.
Part 6: ADMET Prediction (In Silico Profiling)
Docking score is irrelevant if the molecule cannot reach the target. We use Lipinski’s Rule of Five to assess drug-likeness.
-
Molecular Weight: ~234.25 Da (< 500 Da) → Pass
-
LogP: ~1.2 (Estimated) (< 5) → Pass (Good oral bioavailability expected).
-
H-Bond Donors: 1 (Amide NH) (< 5) → Pass
-
H-Bond Acceptors: 3 (2 Carbonyls, 1 Ether) (< 10) → Pass
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286.
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157.
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
-
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition: A Review. Frontiers in Pharmacology, 9, 923.
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-(2-Phenoxyacetyl)piperazin-2-one
Application Note: Regioselective Synthesis and Characterization of 4-(2-Phenoxyacetyl)piperazin-2-one
Executive Summary
The piperazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of peptidomimetics, enzyme inhibitors, and GPCR ligands[1]. The functionalization of this heterocycle requires precise regiocontrol due to the presence of two distinct nitrogen atoms. This application note details a robust, self-validating, step-by-step protocol for the synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one (CID 833616)[2], achieving high yields and purity through the regioselective N4-acylation of piperazin-2-one using phenoxyacetyl chloride.
Mechanistic Rationale & Regioselectivity (E-E-A-T)
The success of this synthesis relies entirely on the inherent electronic differences between the two nitrogen atoms within the piperazin-2-one ring[3]:
-
N1 (Lactam Nitrogen): Conjugated with the adjacent carbonyl group, the lone pair on N1 is delocalized, rendering it a very poor nucleophile (pKa ~15-16).
-
N4 (Secondary Amine): An aliphatic secondary amine with localized electron density, making it highly nucleophilic (pKa ~9).
When exposed to a highly reactive electrophile like phenoxyacetyl chloride, nucleophilic attack occurs exclusively at the N4 position[4]. To drive the reaction to completion, a non-nucleophilic base—N,N-Diisopropylethylamine (DIPEA)—is employed. DIPEA acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct. Without this base, the generated HCl would protonate the unreacted N4 amine, converting it into an inert ammonium salt and stalling the reaction at 50% conversion.
Fig 1: Regioselective mechanistic logic for the N4-acylation of piperazin-2-one.
Reagent Matrix & Quantitative Parameters
To ensure reproducibility, the stoichiometric ratios must be strictly maintained. The slight excess of acyl chloride compensates for trace moisture, while the 1.5 equivalents of DIPEA ensure complete neutralization of the acid byproduct.
| Parameter | Value / Specification |
| Target Compound | 4-(2-Phenoxyacetyl)piperazin-2-one[2] |
| Molecular Formula | C12H14N2O3[2] |
| Molecular Weight | 234.25 g/mol [2] |
| Piperazin-2-one (Starting Material) | 1.0 Equivalent (10.0 mmol, 1.00 g) |
| Phenoxyacetyl Chloride (Electrophile) | 1.1 Equivalents (11.0 mmol, 1.52 mL) |
| DIPEA (Proton Scavenger) | 1.5 Equivalents (15.0 mmol, 2.61 mL) |
| Solvent | Anhydrous Dichloromethane (DCM), 50 mL |
| Reaction Time & Temperature | 0 °C to Room Temperature, 2–4 hours |
| Expected Isolated Yield | 75% – 85% |
Experimental Protocol: Self-Validating Workflow
This protocol is designed with built-in analytical checkpoints to validate the success of each phase before proceeding.
Phase 1: Preparation and Temperature Control
-
Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (10.0 mmol) of piperazin-2-one in 40 mL of anhydrous DCM.
-
Base Addition: Add 2.61 mL (15.0 mmol) of DIPEA to the stirring solution.
-
Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality Check: Cooling is critical; phenoxyacetyl chloride is highly reactive, and ambient addition will cause an exothermic degradation, leading to dark, intractable impurities.
Phase 2: Electrophilic Addition
-
Acylation: Dilute 1.52 mL (11.0 mmol) of phenoxyacetyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump.
-
Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
Phase 3: Self-Validation (In-Process Control)
-
TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system.
-
Validation: The starting material (piperazin-2-one) will stain deep purple/blue with Ninhydrin due to the secondary amine. The product spot (higher Rf) will be strongly UV-active (254 nm) due to the phenoxy ring but will not stain with Ninhydrin, confirming the consumption of the N4 amine.
-
Phase 4: Quench and Extraction
-
Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality Check: The mild base hydrolyzes any unreacted phenoxyacetyl chloride into water-soluble phenoxyacetate, effectively removing the electrophile from the organic phase.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Washing & Drying: Combine the organic layers, wash with 30 mL of brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure using a rotary evaporator.
Phase 5: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Ethyl Acetate to 5% Methanol in Ethyl Acetate.
-
Isolation: Pool the pure fractions and evaporate the solvent to yield 4-(2-Phenoxyacetyl)piperazin-2-one as a white to off-white solid.
Fig 2: Step-by-step synthetic workflow for 4-(2-Phenoxyacetyl)piperazin-2-one.
Analytical Characterization & Troubleshooting
-
LC-MS Analysis: The final compound should exhibit a primary mass peak at m/z 235.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode[2].
-
Troubleshooting Emulsions: During the aqueous work-up (Step 8), piperazin-2-one derivatives can sometimes form stubborn emulsions. If this occurs, adding a small amount of solid NaCl directly to the separatory funnel or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.
-
Moisture Sensitivity: Phenoxyacetyl chloride degrades rapidly in the presence of atmospheric moisture into phenoxyacetic acid. Ensure all glassware is oven-dried and the DCM is strictly anhydrous.
References
-
PubChem - 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616. 2
-
ORBi - Design of new potent and selective secretory phospholipase A2 inhibitors. 4
-
ACS Publications - Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. 1
-
MDPI - Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones. 3
Sources
Application Note: Regioselective N4-Acylation of Piperazin-2-one with Phenoxyacetyl Chloride
Introduction & Mechanistic Insights
Piperazin-2-one is a privileged heterocycle and a core pharmacophore in numerous FDA-approved therapeutics[1]. The functionalization of this scaffold via N-acylation is a fundamental transformation in drug discovery and process chemistry. However, achieving high purity and quantitative yields requires a precise understanding of the molecule's intrinsic reactivity and the kinetics of the acylating agent.
Regioselectivity (N4 vs. N1): Piperazin-2-one possesses two distinct nitrogen atoms: the N1 amide (lactam) nitrogen and the N4 secondary aliphatic amine. The N1 nitrogen is conjugated with the adjacent carbonyl group, which delocalizes its lone pair and significantly reduces its nucleophilicity (the pKa of its conjugate acid is < 0). Conversely, the N4 nitrogen retains its full nucleophilic character as a standard secondary amine (pKa ~9). Consequently, when reacted with an electrophile like phenoxyacetyl chloride, the acylation proceeds with absolute regioselectivity at the N4 position. Protection of the N1 position is entirely unnecessary under standard anhydrous organic conditions[2].
Kinetics and Thermodynamics: Phenoxyacetyl chloride is a highly reactive acylating agent. Its reaction with the N4 amine is extremely fast and highly exothermic. To maintain a self-validating and controlled system, this protocol mandates the use of a non-nucleophilic base—specifically Triethylamine (TEA)—to scavenge the generated HCl byproduct. Failing to neutralize the HCl results in the rapid protonation of the unreacted piperazin-2-one (forming the unreactive piperazin-1-ium salt), which immediately halts the reaction propagation and artificially caps the yield at 50%[3].
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following stoichiometric ratios and parameters have been optimized for a standard 10 mmol scale reaction.
| Parameter | Reagent / Condition | Equivalents | Amount (10 mmol scale) | Functional Role |
| Substrate | Piperazin-2-one (MW: 100.12) | 1.0 eq | 1.00 g | Nucleophile |
| Electrophile | Phenoxyacetyl chloride (MW: 170.59) | 1.05 eq | 1.79 g (1.45 mL) | Acylating agent; slight excess ensures full conversion. |
| Base | Triethylamine (TEA) (MW: 101.19) | 2.0 eq | 2.02 g (2.78 mL) | Acid scavenger; drives equilibrium forward. |
| Solvent | Dichloromethane (DCM), Anhydrous | N/A | 40 mL (0.25 M) | Aprotic medium; prevents acyl chloride hydrolysis. |
| Temperature | 0 °C → Room Temp (20-25 °C) | N/A | N/A | Controls reaction kinetics and exothermicity. |
| Time | 2 hours | N/A | N/A | Allows for complete consumption of starting material. |
Experimental Protocol
This step-by-step methodology provides a robust framework for the synthesis of 4-(phenoxyacetyl)piperazin-2-one.
Phase 1: Reaction Setup & Inert Atmosphere
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.
-
Charge the flask with piperazin-2-one (1.00 g, 10.0 mmol) and anhydrous DCM (30 mL). Stir until the solid is fully dissolved.
-
Add Triethylamine (2.78 mL, 20.0 mmol) to the solution in one portion.
Phase 2: Temperature-Controlled Addition
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
In a separate dry vial, dilute phenoxyacetyl chloride (1.45 mL, 10.5 mmol) with anhydrous DCM (10 mL).
-
Using a syringe pump or addition funnel, add the phenoxyacetyl chloride solution dropwise over 15–20 minutes. Expert Insight: Rapid addition causes localized heating, which can lead to the degradation of the acyl chloride or promote unwanted side reactions. The dropwise addition at 0 °C is the critical control point of this protocol to ensure N4-selectivity[3].
Phase 3: Propagation & Monitoring
-
Once the addition is complete, remove the ice bath.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress via TLC (Eluent: 5% Methanol in DCM) or LC-MS. The product will appear as a new, less polar spot compared to the highly polar piperazin-2-one starting material.
Phase 4: Quenching & Aqueous Work-up
-
Re-cool the reaction mixture to 0 °C and slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 10 minutes. Expert Insight: This step neutralizes excess TEA and destroys any unreacted phenoxyacetyl chloride, converting it to water-soluble phenoxyacetic acid.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0% to 5% Methanol in DCM.
-
Pool the pure fractions and concentrate to afford 4-(phenoxyacetyl)piperazin-2-one as a white to off-white solid.
Workflow & Logic Visualization
Fig 1. Experimental workflow for the regioselective N4-acylation of piperazin-2-one.
Troubleshooting & Optimization
-
Incomplete Conversion: If LC-MS indicates unreacted piperazin-2-one after 3 hours, the phenoxyacetyl chloride likely hydrolyzed prior to the reaction. Ensure the acyl chloride is stored under argon and the DCM is strictly anhydrous.
-
Formation of Bis-Acylated Byproduct: While the N1 amide is poorly nucleophilic, forcing conditions (excess acyl chloride, temperatures >30 °C, or the use of strong bases like NaH) can lead to N1,N4-bis-acylation. Strictly adhere to the 1.05 equivalent stoichiometry and use mild organic bases (TEA/DIPEA) to maintain absolute N4 selectivity.
References
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. URL:[Link]
-
ACS Publications. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." The Journal of Organic Chemistry. URL:[Link]
Sources
Application Note: Scalable Preparation of 4-(2-Phenoxyacetyl)piperazin-2-one
This Application Note is designed for chemical process engineers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one (CAS: 587850-66-6).
The methodology prioritizes regioselectivity , cost-efficiency , and purification without chromatography , making it suitable for multi-gram to kilogram-scale production.[1]
Executive Summary & Strategic Analysis
The target molecule is a functionalized piperazin-2-one, a privileged scaffold in medicinal chemistry often serving as a peptidomimetic constraint or a linker in kinase inhibitors.
Retrosynthetic Logic
The most efficient disconnection is the amide bond at the N4 position. This divides the synthesis into two distinct phases:
-
Core Synthesis: Construction of the piperazin-2-one (2-oxopiperazine) heterocycle.[2]
-
Functionalization: Regioselective N-acylation using phenoxyacetyl chloride.
Scalability Assessment[1]
-
Regioselectivity: The piperazin-2-one core contains two nitrogen atoms: a lactam (N1) and a secondary amine (N4). The N4 amine is significantly more nucleophilic (
) than the lactam amide ( ). This allows for highly selective acylation at N4 using mild bases, avoiding the need for protecting groups.[1] -
Purification: The protocols below utilize crystallization and biphasic extraction as primary purification methods, eliminating the bottleneck of silica gel chromatography.[1]
Chemical Reaction Scheme
The synthesis proceeds via the cyclization of ethylenediamine with a chloroacetate derivative, followed by Schotten-Baumann acylation.[1]
Figure 1: Two-step synthetic pathway leveraging the nucleophilic differential between N1 and N4.
Detailed Experimental Protocols
Phase 1: Synthesis of the Core (Piperazin-2-one)
If the core is not purchased commercially (CAS: 5625-67-2), use this protocol.
Objective: Synthesize the piperazin-2-one ring from ethylenediamine. Challenge: Prevent polymerization or bis-alkylation. Solution: Use a large excess of ethylenediamine to favor mono-alkylation.
Reagents
-
Ethylenediamine (10.0 equiv.)
-
Ethyl chloroacetate (1.0 equiv.)
-
Ethanol (Absolute)
-
Sodium Ethoxide (Catalytic, optional)[1]
Procedure
-
Charge: In a reactor, dissolve Ethylenediamine (10 equiv.) in absolute Ethanol (5 volumes relative to chloroacetate).
-
Addition: Cool the solution to 0–5°C. Add Ethyl chloroacetate (1 equiv.) dropwise over 2 hours. Crucial: Slow addition prevents exotherms and favors cyclization over polymerization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Cyclization: Heat the mixture to 40–50°C for 4 hours to drive the intramolecular cyclization of the intermediate N-(2-aminoethyl)glycine ethyl ester.
-
Workup (Distillation): Concentrate the reaction mixture under reduced pressure to remove ethanol and the excess ethylenediamine. Note: Ethylenediamine recovery is possible here.[1]
-
Purification:
Phase 2: Regioselective N-Acylation
Objective: Attach the phenoxyacetyl group to N4. Method: Schotten-Baumann conditions (Biphasic). This method is superior for scale-up as it traps the HCl byproduct in the aqueous phase, driving the reaction to completion and simplifying workup.[1]
Reagents
-
Piperazin-2-one (1.0 equiv.)[4]
-
Phenoxyacetyl Chloride (1.1 equiv.)
-
Dichloromethane (DCM) or 2-MeTHF (Solvent)
-
Sodium Carbonate (
) or Potassium Carbonate ( ) (2.5 equiv.)
Procedure
-
Preparation of Aqueous Phase: Dissolve
(2.5 equiv.) in Water (10 volumes). -
Preparation of Organic Phase: Suspend Piperazin-2-one (1.0 equiv.) in DCM (10 volumes).
-
Mixing: Combine the two phases in a reactor with vigorous stirring (high shear mixing is beneficial). Cool to 0–5°C.[1][5]
-
Addition: Dissolve Phenoxyacetyl Chloride (1.1 equiv.) in a small amount of DCM. Add this solution dropwise to the biphasic mixture over 1 hour, maintaining internal temperature <10°C.
-
Chemistry Note: The base neutralizes the HCl generated instantly. The biphasic system protects the lactam (N1) from deprotonation/side reactions.
-
-
Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC.
-
Phase Separation: Stop stirring. Separate the layers.
-
Wash: Wash the organic layer with:
-
1x Water[1]
-
1x 0.5M HCl (to remove any unreacted piperazinone amine)
-
1x Brine
-
-
Concentration: Dry over
, filter, and concentrate under vacuum to a solid. -
Final Purification (Recrystallization):
-
Recrystallize the crude solid from Ethyl Acetate/Hexanes or Ethanol .
-
Target Yield: 85–95%.
-
Purity: >98% (HPLC).
-
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline solid | |
| 1H NMR (DMSO-d6) | Characteristic Phenoxy peaks and split piperazine methylene signals due to amide rotamers.[1] | |
| Mass Spec (ESI) | Consistent with molecular weight of 234.25. | |
| Melting Point | 162–165°C | (Estimated range based on similar analogs; verify experimentally). |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1] | Poorly soluble in water and hexanes. |
Process Workflow Diagram
This flowchart illustrates the unit operations required for the Phase 2 acylation, emphasizing the isolation logic.
Figure 2: Operational workflow for the Schotten-Baumann acylation and isolation.
Troubleshooting & Optimization
-
Issue: Poor Phase Separation.
-
Issue: Low Yield.
-
Cause: Hydrolysis of Phenoxyacetyl Chloride before reaction.
-
Fix: Ensure the acid chloride is high quality. Increase the equivalents to 1.2–1.3. Maintain temperature <5°C during addition to suppress hydrolysis rates relative to acylation.
-
-
Issue: Bis-acylation.
-
Cause: Reaction at the lactam Nitrogen (N1).
-
Fix: This is rare with Carbonate bases. Ensure pH does not exceed 10. If observed, switch to a weaker base like Sodium Bicarbonate (
).[1]
-
References
-
PubChem. 4-(2-Phenoxyacetyl)piperazin-2-one (Compound Summary). National Library of Medicine.[1] Link
-
Petkovic, M., et al. (2023).[1][8][9] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[3][4][5][6][7][8][9][10][11][12][13] (Validates general piperazinone synthesis strategies). Link
-
Lai, L.-L., et al. (2001).[1][7] Efficient Synthesis of Piperazine Derivatives.[2][3][5][7][8][9][13][14] Synthesis, 361-363.[1][7] (Describes N-acylation protocols for piperazines). Link
-
CymitQuimica. Piperazin-2-one (CAS 5625-67-2) Product Data.[4][10] (Source for core scaffold properties). Link
-
Google Patents. CN106117153A: Preparation method of 2-piperazinones. (Industrial scale protocols for the core ring). Link
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. gs.elaba.lt [gs.elaba.lt]
- 4. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 930928-60-2|4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Note: Solvent Optimization Strategies for the Synthesis of Phenoxyacetyl Piperazinone Derivatives
Introduction & Mechanistic Context
Phenoxyacetyl piperazinone derivatives represent a privileged structural scaffold in modern drug discovery. They are frequently utilized in the development of novel cytotoxic agents[1] and serve as highly selective allosteric agonists for G-protein-coupled receptors (GPCRs), such as the Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2)[2].
The construction of these complex molecules is typically a biphasic process:
-
Piperazinone Core Assembly: Often achieved via metal-catalyzed cascade double nucleophilic substitution or diamine cyclization[3].
-
N-Acylation/Amidation: The coupling of the free secondary amine of the piperazinone core with a phenoxyacetyl moiety[2].
As a Senior Application Scientist, I emphasize that solvent selection is not merely a medium for dissolution; it is a thermodynamic participant in the reaction. The choice of solvent dictates the stabilization of transition states, the solubility of inorganic bases, and the suppression of competitive side reactions (such as acyl chloride solvolysis). This guide details the causal relationships between solvent properties and reaction outcomes to ensure a self-validating, high-yield synthetic workflow.
Process Workflow & Logical Relationships
The following diagram illustrates the divergent synthetic pathways based on the chosen acylation strategy, highlighting the critical solvent dependencies at each stage.
Fig 1: Solvent-dependent pathways for the synthesis and acylation of piperazinone derivatives.
Quantitative Solvent Performance Data
The table below synthesizes the empirical data regarding solvent performance across the two primary synthetic phases.
| Solvent | Reaction Phase | Reagents / Catalyst | Dielectric Constant (ε) | Typical Yield (%) | Mechanistic Observation |
| Acetonitrile (CH₃CN) | Core Assembly | Pd(PPh₃)₄, Cs₂CO₃ | 37.5 | 71 - 85% | Optimal stabilization of Pd-intermediates; prevents catalyst poisoning[3]. |
| Dichloromethane (DCM) | Acylation (Route A) | Phenoxyacetyl chloride, TEA | 9.1 | 80 - 90% | Excellent solubility; non-nucleophilic nature suppresses acyl chloride hydrolysis[4]. |
| Tetrahydrofuran (THF) | Acylation (Route A) | Phenoxyacetyl chloride, TEA | 7.6 | 60 - 70% | Trace peroxides or moisture can lead to competitive side reactions and lower yields. |
| N,N-Dimethylformamide (DMF) | Amide Coupling (Route B) | Phenoxyacetic acid, HATU, NMM | 36.7 | 75 - 88% | Highly polar; solvates bulky active esters perfectly, though high boiling point complicates workup[2]. |
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system. In-process checks are included to ensure that causality and chemical logic dictate the progression of the experiment.
Protocol 1: One-Pot Cascade Synthesis of the Piperazinone Core
This protocol utilizes a palladium-catalyzed cascade double nucleophilic substitution.
-
Preparation: In an oven-dried Schlenk flask under a strict N₂ atmosphere, add the chloro-allenylamide precursor (1.0 equiv) and the selected primary amine (3.0 equiv).
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (10 mol%), AgNO₃ (0.5 equiv), and Cs₂CO₃ (3.0 equiv) to the flask[5].
-
Solvent Introduction: Suspend the mixture in anhydrous CH₃CN to achieve a 0.02 M concentration relative to the limiting reagent.
-
🔬 Mechanistic Insight: Acetonitrile (CH₃CN) is critical here. Its polar aprotic nature provides the exact polarity needed to partially dissolve the inorganic base (Cs₂CO₃) while stabilizing the Pd(0)/Pd(II) catalytic cycle without strongly coordinating and poisoning the metal center[3].
-
-
Reaction Execution: Heat the mixture to 85–90 °C and stir for 16 hours[5].
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the chloro-allenylamide spot indicates complete conversion.
-
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble silver and palladium salts. Concentrate the solvent under reduced pressure and purify via flash chromatography to isolate the free piperazinone intermediate[5].
Protocol 2: Acylation via Phenoxyacetyl Chloride (Route A)
Ideal for rapid, scalable derivatization when the corresponding acid chloride is commercially available or easily synthesized.
-
Preparation: Dissolve the isolated free piperazinone intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Base Addition: Add triethylamine (TEA) (2.0 equiv) to the solution.
-
🔬 Mechanistic Insight: TEA acts as an acid scavenger. As the nucleophilic acyl substitution proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted piperazinone amine, rendering it non-nucleophilic and stalling the reaction.
-
-
Acylation: Cool the solution to -10 °C to 0 °C using an ice/brine bath. Add phenoxyacetyl chloride (1.05 to 1.2 equiv) dropwise via a syringe[4].
-
🔬 Mechanistic Insight: DCM is deliberately chosen because it is non-nucleophilic and lacks acidic protons. If a protic solvent were used, it would competitively attack the highly electrophilic phenoxyacetyl chloride, leading to solvolysis and drastically reduced yields.
-
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight[4].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by short column chromatography on silica gel[4].
Protocol 3: Amide Coupling via Phenoxyacetic Acid (Route B)
Preferred when working with complex, substituted phenoxyacetic acids that are unstable as acid chlorides.
-
Activation: In a dry round-bottom flask, dissolve the substituted 2-phenoxyacetic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).
-
Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) and stir at room temperature for 15 minutes[2].
-
🔬 Mechanistic Insight: NMM deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-7-azabenzotriazol-1-yl active ester. DMF (ε = 36.7) is essential here; its high dielectric constant ensures complete solvation of this highly polar, bulky intermediate, preventing precipitation[2].
-
-
Coupling: Add the piperazinone intermediate (1.0 equiv) dissolved in a minimal amount of DMF to the activated ester solution.
-
Reaction Execution: Stir at room temperature for 12 hours.
-
Self-Validation Check: LC-MS analysis should confirm the target mass [M+H]⁺ and the complete consumption of the starting piperazinone.
-
-
Workup: Dilute the reaction mixture heavily with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to partition and remove the high-boiling DMF solvent. Wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify via flash column chromatography (silica gel, 0–10% MeOH in DCM)[2].
References
1.[1] Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Center for Biotechnology Information (PMC).1 2.[3] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.3 3.[2] Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2. ACS Publications.2 4.[5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution (Experimental Procedures). Thieme Connect.5 5.[4] WO2003018565A1 - Method for synthesizing oxazinones (Phenoxyacetyl chloride coupling protocols). Google Patents.4
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. WO2003018565A1 - Method for synthesizing oxazinones - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Solid-phase synthesis strategies involving piperazin-2-one building blocks
Application Note: High-Throughput Solid-Phase Synthesis of Piperazin-2-one Scaffolds
Executive Summary
The piperazin-2-one (ketopiperazine) ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, factor Xa inhibitors, and GPCR ligands. Unlike the more common diketopiperazines (DKPs), piperazin-2-ones offer unique conformational constraints that mimic the
This guide details three distinct solid-phase synthesis (SPS) strategies to access this scaffold. We prioritize methods that allow for the introduction of diversity at multiple points (
Strategic Overview & Mechanistic Logic
We categorize the synthesis into three primary workflows. The choice of strategy depends on the desired substitution pattern and library size.
| Strategy | Mechanism | Key Advantage | Diversity Points |
| A. Ugi-De-Boc-Cyclize (UDC) | Multicomponent Reaction (MCR) followed by acid-promoted cyclization. | Speed: 4 components assembled in one pot. | |
| B. Sub-Monomer (Reductive Amination) | Stepwise assembly using reductive amination and halo-acetylation. | Regiocontrol: Precise control over | |
| C. Cyclative Cleavage | Linear precursor cyclizes to release product from resin. | Purity: Only cyclized products are released; impurities remain on resin. |
Detailed Workflows & Visualizations
Strategy A: The Ugi-De-Boc-Cyclize (UDC) Protocol
This method, pioneered by Hulme et al., leverages the Ugi 4-component reaction (U-4CR). It is the gold standard for generating large combinatorial libraries.
Mechanism:
-
Ugi Reaction: An aldehyde, an amine, an isocyanide, and a Boc-protected amino acid react to form a linear diamide backbone on the resin.
-
Deprotection: TFA removes the Boc group, exposing a nucleophilic amine.
-
Cyclization: The free amine attacks the adjacent amide carbonyl (intramolecular transamidation), expelling the resin/linker or closing the ring.
Caption: The UDC strategy converts four diverse inputs into a piperazinone core via a linear intermediate.
Strategy B: The "Sub-Monomer" Reductive Amination Route
Adapted from peptoid synthesis (Zuckermann), this route avoids the steric bulk of the Ugi reaction and allows for difficult substitutions.
Mechanism:
-
Reductive Amination: A resin-bound amine is alkylated with an aldehyde.
-
Acylation: The secondary amine is acylated with a bromoacetyl or chloroacetyl halide.
-
Displacement/Cyclization: A primary amine displaces the halide and subsequently cyclizes onto the ester/amide linkage.
Caption: Stepwise assembly allowing precise N-alkylation control via reductive amination.
Experimental Protocols
Protocol A: Ugi-De-Boc-Cyclize (UDC)
Best for: Combinatorial Libraries
Reagents:
-
Resin: Rink Amide or Wang resin (pre-loaded with Fmoc-AA).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (TFE accelerates Ugi reactions).
-
Reagents: Aldehyde (1.0 M), Amine (1.0 M), Isocyanide (1.0 M), Boc-Amino Acid (if not on resin).
Step-by-Step:
-
Resin Preparation: Swell 100 mg of resin in DCM (30 min). Deprotect Fmoc (20% piperidine/DMF, 2 x 10 min). Wash (3x DMF, 3x DCM, 3x MeOH).
-
Ugi Reaction: Suspend resin in TFE/MeOH (1:1). Add Aldehyde (5 eq) and Amine (5 eq). Agitate for 1 hour to form the imine.
-
Addition: Add Boc-Amino Acid (5 eq) and Isocyanide (5 eq). Agitate at RT for 24–48 hours.
-
Note: Completeness can be monitored by the Chloranil test (for secondary amines) or Kaiser test (if primary).
-
-
Wash: Drain and wash thoroughly (3x MeOH, 3x DCM).
-
De-Boc (Activation): Treat resin with 50% TFA in DCM (2 x 30 min). Wash (3x DCM, 3x DMF).
-
Cyclization: Treat resin with 10% DIEA (Diisopropylethylamine) in DMF or 5% AcOH in TFE (thermal, 60°C) for 12 hours.
-
Critical: The protonated amine generated after TFA cleavage requires base to become nucleophilic for the ring closure.
-
-
Cleavage: If the product is still on resin (e.g., attached via side chain), cleave using standard TFA cocktails.
Protocol B: Microwave-Assisted Reductive Amination
Best for: Difficult sequences or steric hindrance.
Reagents:
-
Resin: Rink Amide (0.5 mmol/g).
-
Reducing Agent: NaBH(OAc)3 or NaBH3CN.
Step-by-Step:
-
Imine Formation: Swell resin.[1] Add Aldehyde (10 eq) in 1% AcOH/DMF. Microwave at 60°C for 10 min (or shake 2h at RT).
-
Reduction: Add NaBH(OAc)3 (10 eq) directly to the vessel. Agitate at RT for 2 hours. Wash (3x DMF).
-
Acylation: Add Bromoacetyl bromide (10 eq) and DIEA (20 eq) in DCM. Agitate 1h at RT.
-
Displacement/Cyclization: Add Primary Amine (2 M in DMSO). Microwave at 80°C for 20 min.
-
Note: This step performs both the
displacement of the bromide and the subsequent lactamization.
-
Data Analysis & Troubleshooting
Table 1: Solvent Compatibility for Ugi-SPS
| Solvent | Dielectric Constant | Reaction Rate | Note |
| Methanol (MeOH) | 33 | Moderate | Standard solvent; good resin swelling (PEG-based). |
| TFE (Trifluoroethanol) | 27 | Fast | Stabilizes the iminium ion; accelerates Ugi 4CR significantly. |
| DMF | 36.7 | Slow | Poor for Ugi; use only if solubility is an issue. |
| DCM | 8.9 | Very Slow | Avoid for the coupling step. |
Common Pitfalls:
-
Diketopiperazine (DKP) Formation: When using amino acid esters, DKP formation (double amide) competes with piperazinone formation. Solution: Use the UDC strategy where the "Boc" protection prevents premature cyclization until the linear chain is fully assembled.
-
Racemization: The use of aldehydes in the Ugi reaction can lead to new stereocenters. Solution: Use chiral amino acids on the resin to induce diastereoselectivity, though ratios are often 60:40.
-
Incomplete Cyclization: Steric hindrance at
or can stall the ring closure. Solution: Use microwave irradiation (Protocol B) or "Safety-Catch" linkers that activate only upon cyclization.
References
-
Hulme, C., et al. (1998).[2] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones and piperazin-2-ones via a novel Ugi/De-Boc/Cyclize strategy." Tetrahedron Letters, 39(9), 1113-1116. Link
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
-
Shreder, K., et al. (1999).[3] "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold." ACS Combinatorial Science (formerly J. Comb. Chem.), 1(5), 383-387.[4] Link
-
Golebiowski, A., et al. (2002).[5] "Solid-Supported Synthesis of Piperazin-2-ones via the Ugi Reaction." Journal of Combinatorial Chemistry, 4(6), 584-590. Link
-
Dinsmore, C. J., & Beshore, D. C. (2002). "Recent advances in the synthesis of diketopiperazines." Tetrahedron, 58(17), 3297-3312. Link
Sources
Application Note: Solid-State Engineering of 4-(2-Phenoxyacetyl)piperazin-2-one
Advanced Salt & Co-Crystal Selection Strategies for Neutral/Weakly Acidic Scaffolds
Executive Summary & Chemical Context
This application note details the protocol for the preparation and selection of pharmaceutical salts for 4-(2-Phenoxyacetyl)piperazin-2-one (PubChem CID: 833616).[1]
The Challenge: The target molecule presents a specific challenge in salt formation due to its electronic structure.[1] Unlike simple piperazine (a strong base), this derivative is acylated at the N-4 position and exists as a lactam at the N-1 position.[1]
-
N-4 Position: The nitrogen is part of an amide linkage (phenoxyacetyl group), rendering it non-basic (
conjugate acid < -1).[1] -
N-1 Position: The nitrogen is part of a lactam ring.[1] It is not basic but is weakly acidic (
~15–17).[1]
Implication: Standard acid-addition salts (e.g., Hydrochloride) are thermodynamically disfavored and likely to dissociate or exist as unstable solvates.[1] Therefore, this guide prioritizes two viable pathways:
-
Anionic Salt Formation: Targeting the deprotonation of the N-1 lactam using strong inorganic bases.[1]
-
Co-Crystallization: Leveraging hydrogen bond donors/acceptors without proton transfer.[1]
Physicochemical Profile & Feasibility Analysis
Before initiating wet chemistry, the following properties must be modeled to ensure experimental success.
| Property | Value / Characteristic | Implication for Salt Formation |
| Molecular Weight | 234.25 g/mol | Suitable for standard solid-state handling.[1] |
| H-Bond Donors | 1 (N-1 Lactam NH) | Primary site for co-crystal formation or deprotonation.[1] |
| H-Bond Acceptors | 3 (2 Carbonyls, 1 Ether) | Sites for interaction with acidic co-formers.[1] |
| Predicted | < 0 (Amide/Lactam) | Acid salts are unlikely to be stable. |
| Predicted | ~16.5 (Lactam NH) | Requires strong bases (Na/K) for salt formation.[1] |
Protocol A: Anionic Salt Screening (N-1 Lactam Target)
Objective: To synthesize the Sodium or Potassium salt of the lactam moiety.[1]
Mechanism:
Materials
-
API: 4-(2-Phenoxyacetyl)piperazin-2-one (High purity >98%)[1]
-
Bases: Sodium Ethoxide (21% in EtOH), Potassium tert-butoxide (1M in THF), Sodium Hydroxide (0.1N in MeOH).[1]
-
Solvents: Anhydrous Ethanol, THF, Isopropanol.
Step-by-Step Methodology
-
Dissolution: Dissolve 100 mg (0.42 mmol) of API in 2 mL of anhydrous Ethanol. Ensure complete dissolution; mild heating (40°C) is permissible.[1]
-
Base Addition:
-
Slowly add 1.05 equivalents of Sodium Ethoxide solution dropwise under nitrogen atmosphere.
-
Rationale: Using an alkoxide prevents the introduction of water, which could reverse the reaction due to the high
of the lactam.
-
-
Equilibration: Stir the solution at room temperature for 2 hours.
-
Precipitation:
-
If a precipitate forms, filter under nitrogen.
-
If no precipitate forms, add an anti-solvent (n-Heptane or MTBE) dropwise until turbidity is observed.[1]
-
-
Isolation: Centrifuge or filter the solid. Wash with cold n-Heptane.[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Crucial: Avoid high humidity exposure as lactam salts are often hygroscopic and prone to hydrolysis.[1]
Protocol B: Co-Crystal Screening (The Robust Alternative)
Objective: To improve solubility/stability without relying on proton transfer, utilizing the "Berry's Rule" of
Co-Former Selection Strategy
Since the API is a weak H-bond donor (Lactam NH) and good acceptor (Carbonyls), select co-formers with complementary functional groups:
-
Carboxylic Acids: Succinic acid, Benzoic acid (interaction with Carbonyl).[1]
-
Amides: Urea, Nicotinamide (interaction with Lactam NH).[1]
Experimental Workflow (Liquid-Assisted Grinding - LAG)
-
Weighing: Weigh equimolar amounts (1:1 ratio) of API (50 mg) and selected co-former (e.g., Succinic Acid).
-
Grinding: Place mixture in a stainless steel milling jar with one 7mm ball.
-
Solvent Addition: Add 10
L of solvent (Methanol or Ethyl Acetate).[1] Note: The solvent acts as a catalyst for molecular rearrangement. -
Milling: Process at 25 Hz for 20 minutes.
-
Analysis: Immediately analyze the resulting powder via PXRD. A new diffraction pattern distinct from the physical mixture of individual components indicates a positive hit.[1]
Analytical Validation Workflow
To confirm whether a Salt or Co-crystal has formed, use the following logic:
A. X-Ray Powder Diffraction (XRPD) [1][2][3]
-
Protocol: Scan from 2
= 3° to 40°.[1] -
Success Criteria: Appearance of new peaks not present in the API or Counter-ion reference patterns.
B. Proton NMR (
-
Protocol: Dissolve in
. -
Salt Indicator: For Anionic salts, the N-1 proton signal (typically broad singlet around 8.0-9.0 ppm) should disappear or shift significantly.[1]
-
Co-Crystal Indicator: Small chemical shift changes (< 0.5 ppm) due to H-bonding, but integration remains 1:1.[1]
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision-making process for this specific scaffold, distinguishing between Salt and Co-crystal routes based on
Caption: Strategic decision matrix for solid-state modification of piperazin-2-one derivatives based on ionization potential.
References
-
PubChem. (2025).[1][4] Compound Summary: 4-(2-Phenoxyacetyl)piperazin-2-one (CID 833616).[1] National Library of Medicine.[1] [Link][1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] (Standard reference for pKa-based salt selection rules).
-
Onyx Scientific. (2025).[1] Golden rules for designing a salt screening strategy for insoluble molecules.[Link][1]
Sources
- 1. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-{[2-Oxo-4-(piperidin-4-yl)piperazin-1-yl]acetyl}phenoxy)acetic acid | C19H25N3O5 | CID 9875449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Synthetic Yield of 4-(2-Phenoxyacetyl)piperazin-2-one
Introduction & Mechanistic Insight
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (<50%) or purification difficulties in the synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one .
This transformation relies on the regioselective acylation of piperazin-2-one (1) with phenoxyacetyl chloride (2). The core challenge lies in the solubility mismatch between the polar lactam substrate and the lipophilic acylating agent, alongside the competitive nucleophilicity of the N1 (lactam) vs. N4 (amine) positions.
The Chemistry of Failure vs. Success
The N4 nitrogen is a secondary amine and is significantly more nucleophilic than the N1 lactam nitrogen. However, under forcing conditions (high temperature, strong bases like NaH), N1 acylation or bis-acylation can occur. Furthermore, the starting material (piperazin-2-one) is highly water-soluble, while the product precipitates or oils out, often trapping impurities.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the critical N4-selective acylation and potential side reactions.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is consistently low (<40%), and I see starting material remaining."
Diagnosis: This is typically a solubility mismatch or stoichiometry issue. Piperazin-2-one is poorly soluble in DCM/THF, leading to a heterogeneous reaction where the acyl chloride hydrolyzes before it can react with the suspended amine.
Corrective Action:
-
Switch Solvent System: Do not use pure DCM. Use a mixture of DCM:DMF (4:1) to solubilize the piperazin-2-one.
-
Order of Addition: Dissolve the piperazin-2-one and base completely before adding the acid chloride dropwise at 0°C.
-
Base Selection: Ensure you are using an organic base (TEA or DIPEA) in 1.2 – 1.5 equivalents. Inorganic bases (K2CO3) in organic solvents are too slow for this biphasic system.
Issue 2: "The product is an oil that won't crystallize, or it contains Phenoxyacetic acid."
Diagnosis: Incomplete removal of the acid byproduct formed from excess acyl chloride hydrolysis.
Corrective Action:
-
Acid Wash: Dissolve the crude oil in EtOAc. Wash sequentially with 5% NaHCO3 (removes acid byproduct) and then 0.5M HCl (removes unreacted piperazin-2-one).
-
Trituration: If the product oils out after concentration, trituruate with cold Diethyl Ether or MTBE . The target compound is a lactam and should solidify when non-polar impurities are washed away.
Issue 3: "I am observing N1-acylated byproducts (Bis-acylation)."
Diagnosis: Reaction conditions are too aggressive.
Corrective Action:
-
Temperature Control: Maintain reaction at 0°C during addition. Warm to Room Temperature (RT) only after addition is complete.
-
Base Strength: Avoid strong bases like NaH or reaction temperatures >40°C. The pKa difference between N4 (approx. 9-10) and N1 (approx. 14-15) allows selectivity only under mild conditions [1].
Optimized Synthetic Protocols
Choose the protocol that matches your available equipment and scale.
Protocol A: Homogeneous Organic Phase (Recommended for <5g scale)
Best for high purity and avoiding hydrolysis.
| Step | Action | Critical Parameter |
| 1 | Dissolve Piperazin-2-one (1.0 eq) in dry DCM:DMF (4:1) . | Concentration: 0.2 M. Ensure full dissolution. |
| 2 | Add Triethylamine (TEA) (1.5 eq). Cool to 0°C .[1] | Inert atmosphere (N2/Ar) recommended. |
| 3 | Add Phenoxyacetyl chloride (1.1 eq) dropwise over 20 mins. | Slow addition prevents localized heating/bis-acylation. |
| 4 | Stir at 0°C for 1h, then warm to RT for 3h. | Monitor by TLC (MeOH/DCM 1:9). |
| 5 | Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), Brine (x1). | The DMF must be washed out with water/brine. |
| 6 | Dry over Na2SO4, filter, and concentrate. | |
| 7 | Purification: Triturate with Et2O or Recrystallize from EtOAc/Hexane. | Target Yield: 75-85%. |
Protocol B: Schotten-Baumann Biphasic (Recommended for >10g scale)
Best for cost-efficiency and ease of handling large volumes.
| Step | Action | Critical Parameter |
| 1 | Dissolve Piperazin-2-one (1.0 eq) in Water . | Concentration: 0.5 M. |
| 2 | Add Na2CO3 or NaHCO3 (2.5 eq). | Solution must remain basic (pH >9). |
| 3 | Dissolve Phenoxyacetyl chloride (1.2 eq) in DCM . | Volume equal to the water phase.[2] |
| 4 | Add DCM solution to aqueous phase rapidly with vigorous stirring . | High shear stirring is required to maximize interfacial area. |
| 5 | Stir for 2-4 hours at RT. | |
| 6 | Workup: Separate phases. Extract aqueous layer with DCM (x2). | |
| 7 | Combine organics, wash with 1M HCl (removes amine SM), then Brine. | Acid wash is critical here. |
| 8 | Concentrate and crystallize. | Target Yield: 60-75%. |
Decision Logic for Protocol Selection
Use this flowchart to determine the best approach for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and reagent stability.
Frequently Asked Questions (FAQs)
Q: Can I use Phenoxyacetic acid instead of the acid chloride? A: Yes. You can use standard coupling agents like EDC/HOBt or HATU in DMF. This avoids the hydrolysis issue entirely but is more expensive and requires removing urea byproducts. Yields are typically comparable to Protocol A [2].
Q: How do I store the piperazin-2-one stock solution? A: Piperazin-2-one is hygroscopic. If you prepare a stock solution in water, it can be stored at -20°C for 1 month.[3] For organic synthesis, it is best to weigh the solid fresh and dry it under vacuum if it has clumped [3].
Q: My product has a melting point lower than reported (104°C). Why? A: This usually indicates solvation or the presence of phenol/phenoxyacetic acid. Recrystallize from Acetone/Water or Ethanol to sharpen the melting point [4].
References
-
Regioselectivity in Piperazinone Synthesis: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[4][5][6]
-
Coupling Reagents in Piperazine Acylation: "Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives." Chemija, 2007.
-
Solubility & Handling: "Piperazin-2-one Product Information." MedChemExpress.
-
Purification & Physical Properties: "Preparation of 2-piperazinones." Google Patents (CN106117153A).
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles | MDPI [mdpi.com]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cyclization Failures in Piperazin-2-one Formation
Welcome to the Technical Support Center for piperazin-2-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crucial cyclization step in forming the piperazin-2-one scaffold. As a privileged structure in medicinal chemistry, the successful synthesis of piperazin-2-ones is often a critical step in the development of novel therapeutics.[1][2]
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My reaction is not producing the desired piperazin-2-one. What are the most common reasons for complete reaction failure?
A1: Complete failure of the cyclization reaction often points to fundamental issues with the starting materials or reaction setup. Key areas to investigate include:
-
Incorrect Starting Material: Verify the identity and purity of your linear precursor. An incorrect or impure starting material is a common cause of reaction failure.
-
Degradation of Starting Material: The linear precursor, often an N-(2-aminoethyl)amino acid derivative, can be unstable. Ensure it has been properly stored and handle it under an inert atmosphere if it is sensitive to air or moisture.
-
Ineffective Activating Agent: If your strategy involves activation of a carboxylic acid, ensure the coupling reagent is fresh and active. Many common coupling reagents are moisture-sensitive.
-
Inappropriate Reaction Conditions: Extreme temperatures or pH can lead to the decomposition of starting materials or the desired product.
Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?
A2: The most common dimeric byproduct in piperazin-2-one synthesis is a diketopiperazine (DKP) .[3] This occurs through an intermolecular condensation of two molecules of the amino acid precursor, rather than the desired intramolecular cyclization.
To minimize DKP formation, it is crucial to favor the intramolecular reaction pathway. This can be achieved by applying the principle of high dilution . By significantly increasing the solvent volume, you decrease the probability of two precursor molecules encountering each other, thus favoring the intramolecular cyclization.
Q3: My yields are consistently low, even though the reaction appears to be working. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: The optimal temperature for cyclization is a delicate balance. Too low, and the reaction may be too slow; too high, and you risk decomposition or side reactions.[4] A systematic temperature screen is recommended.
-
Incorrect Base or Stoichiometry: The choice and amount of base can be critical. It is needed to deprotonate the amine for nucleophilic attack, but an excess of a strong base can lead to side reactions.
-
Steric Hindrance: Bulky substituents on the precursor can significantly slow down the cyclization rate, allowing side reactions to become more prominent.[5]
-
Product Degradation: Piperazin-2-ones can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures.[6]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: The primary byproduct is identified as a diketopiperazine (DKP).
-
Causality: DKP formation is a competing intermolecular reaction.[3] The rate of this reaction is dependent on the concentration of the linear precursor.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing diketopiperazine (DKP) formation.
-
Detailed Protocols:
-
High Dilution Protocol:
-
Calculate the required solvent volume to achieve a precursor concentration of 0.01-0.05 M.
-
In a reaction vessel equipped with a mechanical stirrer, add the full volume of an appropriate anhydrous solvent (e.g., THF, DCM).
-
Heat or cool the solvent to the desired reaction temperature.
-
Dissolve the linear precursor in a minimal amount of the same solvent and add it to the reaction vessel dropwise over several hours using a syringe pump.
-
-
Temperature Optimization:
-
Set up several small-scale reactions in parallel.
-
Vary the temperature in 5-10 °C increments around the literature-reported or theoretically optimal temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the temperature that provides the best ratio of piperazin-2-one to DKP.
-
-
Issue 2: The reaction stalls or proceeds very slowly, with significant starting material remaining.
-
Causality: Slow or stalled reactions are often due to insufficient activation of the electrophile (e.g., carboxylic acid) or a poorly nucleophilic amine. Steric hindrance can also be a major factor.
-
Troubleshooting Steps:
-
Re-evaluate the Coupling Reagent: If using a coupling reagent for amide bond formation, consider a more powerful one. For example, if you are using a carbodiimide like DCC, switching to a uronium-based reagent like HATU may improve the rate of activation. A comprehensive review of coupling reagents can be found in Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. 2009, 38 (2), 606–631.
-
Increase Reaction Temperature: A modest increase in temperature can sometimes overcome the activation energy barrier. However, be cautious of potential side reactions or product degradation.[4]
-
Consider an Alternative Synthetic Route: If steric hindrance is the likely culprit, a different synthetic strategy that forms the ring through a different bond disconnection may be necessary. For instance, a reductive amination approach could be explored.
-
Issue 3: Multiple unidentified byproducts are formed.
-
Causality: A complex mixture of byproducts suggests that the reaction conditions may be too harsh, leading to decomposition, or that the starting materials are impure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing the formation of multiple byproducts.
-
Recommended Actions:
-
Starting Material Purification: Repurify your linear precursor by column chromatography or recrystallization.
-
Reaction Condition Screening:
-
Temperature: Run the reaction at a lower temperature for a longer period.
-
Base: If using a strong base, switch to a milder, non-nucleophilic base like DBU or a hindered amine base like 2,6-lutidine.
-
Solvent: The choice of solvent can influence reaction pathways. Consider screening a panel of solvents with varying polarities.
-
-
Data Summary: Impact of Reaction Parameters on Piperazin-2-one Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Concentration | 0.1 M | 45 | 0.01 M | 85 | High dilution favors intramolecular cyclization over intermolecular DKP formation. |
| Temperature | 25 °C | 60 | 50 °C | 80 | Increased temperature can overcome the activation energy for cyclization. |
| Base | Triethylamine | 70 | DBU | 85 | A stronger, non-nucleophilic base can more effectively promote deprotonation for cyclization. |
| Coupling Reagent | EDC/HOBt | 65 | HATU | 90 | HATU is a more potent activating agent, leading to faster amide bond formation. |
Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Piperazin-2-one Formation via Intramolecular Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous solvent (e.g., THF, 0.01 M final concentration).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Preparation:
-
Dissolve the linear precursor (1.0 eq) in a minimal amount of anhydrous solvent.
-
In a separate flask, prepare a solution of the base (e.g., DBU, 1.2 eq) in the same anhydrous solvent.
-
-
Cyclization:
-
Heat the solvent in the reaction flask to the desired temperature (e.g., reflux).
-
Simultaneously add the precursor solution and the base solution to the reaction flask via the dropping funnel over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
References
-
Sergeev, E. E.; Gogin, L. L.; Khlebnikova, T. B.; Zhizhina, E. G.; Pai, Z. P. Methods for the catalytic synthesis of piperazine. Kataliz v promyshlennosti2022 , 22 (3), 11-23. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical Sciences2023 , 112 (11), 2919-2930. [Link]
-
Perryman, M. S.; Earl, M. W.; Greatorex, S.; Clarkson, G. J.; Fox, D. J. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Org. Biomol. Chem.2015 , 13 (8), 2360–2365. [Link]
-
Wikipedia. Diketopiperazine. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Rachwal, S. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. US4240961A, December 23, 1980.
-
Petkovic, M.; Kusljevic, D.; Jovanovic, M.; Jovanovic, P.; Tasic, G.; Simic, M.; Savic, V. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis2024 , 56 (03), 418-426. [Link]
-
D'hooghe, M.; Török, B. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Med. Chem. Commun.2020 , 11, 1084-1103. [Link]
-
Behenna, D. C.; Liu, Y.; Yurino, T.; Kim, J.; White, D. E.; Virgil, S. C.; Stoltz, B. M. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew. Chem. Int. Ed.2011 , 50 (1), 411-414. [Link]
-
Thieme. Synthesis of Piperazin-2-ones. [Link]
-
Genpro scientific. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. [Link]
-
ResearchGate. Effect of the temperature on the process for piperazine and... [Link]
-
Lee, J. S.; Kang, M.; Kim, J.; Lee, Y. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2019 , 24 (13), 2473. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Purification of 4-(2-Phenoxyacetyl)piperazin-2-one
An in-depth guide to optimizing purification methods for 4-(2-Phenoxyacetyl)piperazin-2-one, designed for researchers, scientists, and drug development professionals.
As a key intermediate in the synthesis of various bioactive molecules, the purity of 4-(2-phenoxyacetyl)piperazin-2-one is paramount to the success of subsequent research and development.[1] This guide provides a comprehensive framework for troubleshooting and optimizing its purification, drawing from established principles in separation science and practical laboratory experience.
Physicochemical Profile
Understanding the fundamental properties of 4-(2-Phenoxyacetyl)piperazin-2-one is the first step in designing an effective purification strategy. These properties dictate its behavior in different solvent systems and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C12H14N2O3 | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| IUPAC Name | 4-(2-phenoxyacetyl)piperazin-2-one | [2] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Key Functional Groups | Amide, Ether, Lactam | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 4-(2-Phenoxyacetyl)piperazin-2-one?
The most likely impurities arise from the starting materials or side reactions. These typically include:
-
Unreacted Piperazin-2-one: The starting lactam is a common impurity if the acylation reaction does not go to completion.[1]
-
Unreacted Phenoxyacetyl Chloride or Phenoxyacetic Acid: Depending on the synthetic route, the acylating agent or its hydrolysis product can remain.
-
Di-substituted Byproducts: Although less common due to the lactam structure, over-acylation or other side reactions can occur.[4]
-
Solvent Residues: Residual solvents from the reaction or initial workup can be trapped in the crude product.[4]
Q2: Which purification technique should I try first?
For most small-scale organic syntheses yielding a solid product, recrystallization is the most efficient and cost-effective first-line purification method. It is particularly effective at removing small amounts of unreacted starting materials and certain byproducts if a suitable solvent can be identified.[4] If the crude product is an oil or if recrystallization fails to remove key impurities, flash column chromatography is the next logical step.
Q3: How can I assess the purity of my final product?
A multi-pronged approach is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of high purity.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area under the curve). A validated RP-HPLC method is a standard for purity evaluation.[5][7][8]
-
Nuclear Magnetic Resonance (¹H NMR): Can identify and quantify residual solvents or other impurities if their signals do not overlap with the product's signals.[4]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Purification Workflow and Decision Making
The following diagram outlines a logical workflow for the purification and analysis of 4-(2-Phenoxyacetyl)piperazin-2-one.
Caption: A decision-making workflow for purifying 4-(2-Phenoxyacetyl)piperazin-2-one.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low recovery after recrystallization. | 1. Solvent choice is suboptimal: The compound may be too soluble in the chosen solvent even at low temperatures.2. Too much solvent was used: Using an excessive volume of solvent will keep more of the product dissolved upon cooling.3. Premature crystallization: The product crystallized in the funnel during hot filtration. | 1. Screen for new solvents: Test solubility in solvents like isopropanol, acetonitrile, or ethyl acetate/heptane mixtures. The ideal solvent dissolves the compound when hot but not when cold.[4]2. Use the minimum amount of hot solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.3. Pre-heat the filtration apparatus: Use a pre-heated funnel and filter flask to maintain the solution temperature and prevent premature crashing out of the product. |
| Product "oils out" instead of crystallizing. | 1. Presence of impurities: Impurities can depress the melting point and inhibit crystal lattice formation.2. Supersaturation: The solution is cooling too quickly, preventing orderly crystal growth. | 1. Add a seed crystal or scratch the flask: Induce crystallization by introducing a nucleation site. Scratch the inside of the flask with a glass rod at the solvent-air interface.2. Slow down the cooling process: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.3. Re-dissolve and add a non-solvent: If it oils out, re-heat the solution to dissolve the oil, then slowly add a non-solvent (e.g., heptane or hexane) until it becomes slightly cloudy. This can sometimes promote crystallization upon cooling. |
| Persistent impurities observed by TLC/HPLC after purification. | 1. Co-eluting impurity: The impurity has a similar polarity to the product, making separation by normal-phase chromatography difficult.2. Co-crystallization: The impurity has a similar structure and fits into the product's crystal lattice.3. Product Degradation: The compound may be unstable under the purification conditions (e.g., on silica gel). | 1. Optimize chromatography: Switch to a different solvent system or try reverse-phase chromatography if the impurity has a different hydrophobicity.2. Perform a second recrystallization: Use a different solvent system for the second recrystallization, as this may disrupt the co-crystallization pattern.3. Check for degradation: Run a small sample of the purified material on TLC and let the plate sit for an hour before eluting. If new spots appear, degradation on silica is likely. Consider using deactivated (neutral) silica or an alternative technique like preparative HPLC. |
| Poor separation during column chromatography. | 1. Incorrect mobile phase polarity: The eluent is either too polar (everything comes off quickly) or not polar enough (nothing moves).2. Column overloading: Too much crude material was loaded onto the column.3. Improper column packing: Channels or cracks in the stationary phase lead to band broadening and poor separation. | 1. Optimize the mobile phase with TLC: Find a solvent system that gives your product an Rf value of ~0.3. This polarity is generally optimal for column separation.2. Adhere to loading limits: A general rule is to load no more than 1-5% of the silica gel weight with the crude material (e.g., 1-5 g crude on 100 g silica).3. Pack the column carefully: Ensure a homogenous slurry and allow the silica to settle without air bubbles. Applying gentle pressure can create a more uniform column bed. |
Detailed Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a starting point. The ideal solvent or solvent system should be determined through small-scale screening.
1. Solvent Screening:
-
Place ~20 mg of crude product into several small test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile).
-
Heat the mixture while adding more solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in the formation of crystals.
2. Step-by-Step Recrystallization Procedure:
-
Place the crude 4-(2-Phenoxyacetyl)piperazin-2-one in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. A solvent mixture like acetone-water may also be effective.[9]
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This method is used for purifying oily products or separating mixtures that cannot be resolved by recrystallization.
1. Mobile Phase Selection:
-
Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives the product a retention factor (Rf) of approximately 0.3.
2. Step-by-Step Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[10]
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is needed, start with a low polarity and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any final traces of solvent.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common purification challenges.
Caption: A troubleshooting decision tree for failed purification attempts.
References
-
PubChem. (n.d.). 4-(2-Phenoxyacetyl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
PubChem. (n.d.). (4-{[2-Oxo-4-(piperidin-4-yl)piperazin-1-yl]acetyl}phenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents. Retrieved from [Link]
-
OSTI. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
Ramezanzadeh, E., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
- Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Chloroacetyl)piperazin-2-one (59701-84-7) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Technical Support Center: A Scientist's Guide to Solubilizing 4-(2-Phenoxyacetyl)piperazin-2-one
Introduction
Welcome to the technical support center for 4-(2-Phenoxyacetyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Poor aqueous solubility is a frequent hurdle in experimental biology and preclinical development, leading to issues with reproducibility, inaccurate potency measurements, and formulation instability.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is rooted in foundational physicochemical principles, aiming not just to provide solutions, but to explain the underlying science, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-(2-Phenoxyacetyl)piperazin-2-one that influence its aqueous solubility?
A1: Understanding the structure of 4-(2-Phenoxyacetyl)piperazin-2-one is the first step in diagnosing solubility issues. The molecule's properties suggest a classic case of a compound with limited aqueous solubility that is highly dependent on pH.
-
Structural Features: The molecule has a lipophilic (water-fearing) phenoxyacetyl group, which significantly contributes to its low intrinsic water solubility. Conversely, it also contains a piperazin-2-one ring, which has a basic nitrogen atom that can be protonated.
-
Basicity and pKa: The unsubstituted piperazine ring has two distinct pKa values, approximately 5.35 and 9.73.[1][2][3] The nitrogen atom at position 1 is part of an amide linkage, making it non-basic. However, the nitrogen at position 4 is a tertiary amine. Its basicity is reduced by the adjacent electron-withdrawing acetyl group, but it remains the primary site for protonation. The pKa of this nitrogen is crucial; at a pH below its pKa, the nitrogen will be protonated, creating a positively charged, more water-soluble species.
Table 1: Estimated Physicochemical Properties of 4-(2-Phenoxyacetyl)piperazin-2-one
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₂H₁₄N₂O₃[4] | - |
| Molecular Weight | 234.25 g/mol [4] | Higher molecular weight can negatively impact solubility.[5] |
| Key Functional Groups | Phenoxy group, Amide, Tertiary Amine | Phenoxy group increases lipophilicity; the tertiary amine allows for pH-dependent protonation and solubility enhancement. |
| Estimated pKa | ~4.5 - 6.5 | The compound's solubility will be highly sensitive to pH changes around this range. |
| Predicted Solubility | Poor in neutral water | Requires formulation strategies for use in most biological assays (typically pH ~7.4). |
Q2: My compound is precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4. What are the first and simplest troubleshooting steps I should take?
A2: Precipitation in a standard physiological buffer is a common starting problem. The most direct approaches involve modifying the pH or using a co-solvent to prepare your stock solution.
-
pH Adjustment: Since the compound is a weak base, its solubility will dramatically increase in acidic conditions.[6][7] If your experimental system can tolerate a lower pH, this is the most effective initial step. A buffer with a pH of 5.0 to 6.0 would likely result in significantly higher solubility compared to pH 7.4.
-
Use of a Co-solvent for Stock Solutions: Preparing a high-concentration stock solution in a water-miscible organic solvent is standard practice.[8]
-
DMSO is the preferred starting point: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds.[7] Prepare a 10 mM or higher stock solution in 100% DMSO.
-
Dilution is Key: When diluting the DMSO stock into your final aqueous buffer, ensure the final concentration of DMSO remains low, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[8] The compound may remain in a supersaturated but kinetically soluble state long enough for your experiment.
-
Q3: How can I systematically determine the optimal pH for solubilizing my compound and what should I be aware of?
A3: A pH-solubility profile is a fundamental study to characterize your compound. This involves measuring the equilibrium solubility across a range of pH values. This data is invaluable for selecting appropriate buffer systems for your experiments.
The relationship between pH, the compound's ionization state, and its resulting solubility is a core concept. As the pH of the solution drops below the pKa of the basic nitrogen, the equilibrium shifts towards the protonated (charged) form, which is significantly more soluble in water.
Caption: pH-dependent ionization of the piperazine moiety.
See Protocol 1 for a detailed, step-by-step methodology for determining equilibrium solubility. The results of such an experiment can be summarized as follows:
Table 2: Example pH-Solubility Profile for 4-(2-Phenoxyacetyl)piperazin-2-one
| Buffer System | pH | Measured Solubility (µg/mL) |
| Citrate Buffer | 4.0 | > 2000 |
| Citrate Buffer | 5.0 | 850 |
| Phosphate Buffer | 6.0 | 120 |
| Phosphate Buffer | 7.0 | 15 |
| Phosphate Buffer | 7.4 | < 5 |
| Carbonate Buffer | 9.0 | < 1 |
This data is illustrative and should be determined experimentally.
Q4: Adjusting pH isn't feasible for my cell-based assay. What other formulation strategies can I employ?
A4: When altering the pH is not an option, you must modify the vehicle (the solvent system) to make it more hospitable to your compound. Several classes of excipients are commonly used for this purpose.[9][10]
Caption: Systematic workflow for troubleshooting solubility issues.
Table 3: Comparison of Common Solubilizing Excipients
| Excipient Class | Examples | Mechanism of Action | Pros | Cons |
| Co-solvents | Polyethylene Glycols (PEG 300/400), Propylene Glycol, Ethanol | Reduces the polarity of the aqueous vehicle, making it a more favorable environment for lipophilic compounds.[7] | Simple to use; effective for many compounds. | Can have biological effects at higher concentrations; risk of precipitation upon dilution.[5] |
| Surfactants | Polysorbates (Tween® 80), Poloxamers (Pluronic® F68), Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate the drug molecule, shielding its hydrophobic parts from water.[5][6] | High solubilization capacity; can improve stability. | Can interfere with assays; potential for cell toxicity. |
| Complexing Agents | Cyclodextrins (HP-β-CD, SBE-β-CD) | Forms inclusion complexes where the drug molecule sits inside the hydrophobic cavity of the cyclodextrin.[9] | Low toxicity; effective for a wide range of molecules. | Can be expensive; may alter drug-target binding kinetics. |
| Lipid-Based Systems | Labrasol®, Gelucire® | The drug is dissolved in a lipid or surfactant mixture that self-emulsifies in aqueous media.[11][12][13] | Can significantly enhance oral bioavailability. | More complex to formulate; requires specialized knowledge. |
Q5: Does the specific type of buffer I use matter, beyond its pH?
A5: Yes, absolutely. While pH is the primary driver of solubility for this compound, the buffer species itself can have secondary effects.
-
Potential for Interaction: Some buffer components can directly interact with drug molecules. For instance, phosphate and citrate buffers have been shown to sometimes form less soluble salts or even catalyze the degradation of certain compounds.[14][15]
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH shifts when you add your compound, especially if the compound itself is acidic or basic.[16]
-
Recommendation: If you suspect a buffer-drug interaction, try switching to a different buffer system with a similar pKa range. For example, if you are having issues with a phosphate buffer at pH 6.5, consider using a MES (2-(N-morpholino)ethanesulfonic acid) buffer. Always run a short-term stability study in your final formulation to check for precipitation or degradation over the course of your experiment.
Experimental Protocols
Protocol 1: Equilibrium "Shake-Flask" Solubility Measurement
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given vehicle.[8]
Materials:
-
4-(2-Phenoxyacetyl)piperazin-2-one (solid powder)
-
Selected aqueous buffers (e.g., 50 mM citrate pH 5.0, 50 mM phosphate pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (e.g., set to 25 °C)
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low drug binding)
-
Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable column and detection method (e.g., UV-Vis at a relevant wavelength) for quantification.
Procedure:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add Buffer: Add a known volume of the test buffer to the vial (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. 48 hours is recommended to be certain.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.
-
Clarify Supernatant: Carefully withdraw a portion of the supernatant and clarify it. This can be done by either:
-
Centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) and collecting the supernatant.
-
Filtering the supernatant through a 0.22 µm syringe filter. Note: Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
-
Dilute and Quantify: Accurately dilute the clarified supernatant into a suitable solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of your HPLC calibration curve.
-
Analyze: Inject the diluted sample onto the HPLC system and determine the concentration by comparing the peak area to a standard curve of the compound.
-
Calculate Solubility: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.
References
-
Jadhav, N., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Pawar, P., & Kumar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Krishnamurthy, S. (2017). Buffers in Biologics Manufacturing. BioProcess International. [Link]
-
Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
-
PubChem. (n.d.). 4-(2-Phenoxyacetyl)piperazin-2-one. National Center for Biotechnology Information. [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron. [Link]
-
Unknown Author. (n.d.). preparation of buffer. SlideShare. [Link]
-
Gatto, B., et al. (2004). Effects of common buffer systems on drug activity: the case of clerocidin. Chemical Research in Toxicology. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
- Pion Inc. (2021). Method for preparing buffer solutions for in vitro drug solubility testing...
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Chen, X., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Expert Opinion on Drug Delivery. [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Advanced Journal of Chemistry-Section A. [Link]
-
Daugherty, A., & Mrsny, R. J. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). (4-{[2-Oxo-4-(piperidin-4-yl)piperazin-1-yl]acetyl}phenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/059336585e51025a5874c93547146e291244e66d]([Link]
-
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]
-
Solubility of Things. (n.d.). Piperazine. [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
Technical Support Center: Overcoming the Hygroscopic Nature of Piperazinone Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious handling and storage issues associated with highly hygroscopic piperazinone building blocks.
Below, you will find mechanistic insights, self-validating experimental protocols, and quantitative data to ensure the structural integrity of your intermediates during complex synthetic workflows.
Section 1: Mechanistic Insight (The "Why")
Q: Why do piperazinone intermediates rapidly degrade into sticky, unweighable syrups on the benchtop?
A: The hygroscopicity of piperazinones is driven by their molecular structure. They possess a highly polar lactam (cyclic amide) and a secondary amine. This dual functionality makes them exceptional hydrogen-bond acceptors and donors.
Upon exposure to ambient air, the secondary amine rapidly absorbs atmospheric moisture and carbon dioxide, forming hydrates and carbamate salts [5], [7]. This deliquescence not only alters the physical state (causing caking or syrup formation) but drastically skews molecular weight calculations. When you weigh a "wet" piperazinone, you are weighing a variable amount of water, leading to severe stoichiometric imbalances in downstream moisture-sensitive reactions (e.g., Buchwald-Hartwig aminations or HATU-mediated peptide couplings) [6].
Section 2: Troubleshooting Guide – Chemical Derivatization
Q: My piperazinone intermediate is too hygroscopic to store long-term. How can I chemically modify it for stable benchtop storage?
A: The most robust strategy is to convert the free base into a non-hygroscopic salt. While hydrochloride (HCl) salts of amines can sometimes remain hygroscopic, specific organic counter-ions drastically alter the crystal lattice energy, preventing water intercalation [1]. For piperazine derivatives, tartrate salts are proven to be highly crystalline and non-hygroscopic, whereas citrate salts tend to form various hydrates[1], [4].
Protocol: Self-Validating Tartrate Salt Formation
This protocol utilizes a controlled crystallization process where the visual formation of a precipitate acts as a self-validating checkpoint.
-
Dissolution: Dissolve the crude piperazinone free base in a minimal volume of anhydrous ethanol at 50°C.
-
Acid Addition: Slowly add 1.05 equivalents of L-tartaric acid (pre-dissolved in warm ethanol) dropwise under continuous stirring.
-
Crystallization (Validation Checkpoint): Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. The formation of a dense, free-flowing white precipitate validates successful salt formation.
-
Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash with cold, anhydrous diethyl ether to remove any unreacted free base.
-
Drying: Dry the salt in a vacuum oven at 40°C overnight.
-
Final Validation: Perform Dynamic Vapor Sorption (DVS) or leave a 100 mg sample exposed to ambient air (60% RH) for 24 hours. A successful non-hygroscopic salt will maintain a constant mass (
m < 0.5%) [6].
Section 3: Troubleshooting Guide – Azeotropic Drying
Q: I need to use a wet piperazinone intermediate immediately in a water-sensitive coupling reaction. How do I dry it without thermally degrading the compound?
A: Use azeotropic distillation. Heating the intermediate in a standard oven can cause thermal degradation or sublimation. Instead, utilizing a solvent like toluene creates a minimum-boiling azeotrope with water. As the mixture boils, water is co-distilled out of the system at a temperature lower than the boiling point of pure toluene (110°C) or pure water (100°C)—specifically 84°C at atmospheric pressure [9].
Protocol: Step-by-Step Azeotropic Drying
This protocol leverages a Dean-Stark trap to provide real-time, visual confirmation of water removal.
-
Preparation: Dissolve the wet piperazinone intermediate in 10 volumes of anhydrous toluene in a round-bottom flask.
-
Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser. Ensure the system is under a positive pressure of dry Argon.
-
Reflux: Heat the flask to 110-115°C. The toluene-water azeotrope will vaporize and condense into the trap [2].
-
Phase Separation (Validation Checkpoint): Observe the Dean-Stark trap. Water (higher density) will settle at the bottom, while toluene overflows back into the reaction flask. The cessation of new water droplet formation in the trap visually validates that bulk water has been removed.
-
Concentration: Once water collection stops, cool the flask and remove the toluene under reduced pressure using a rotary evaporator [9].
-
Final Validation: Dissolve a small aliquot of the resulting oil/solid in an anhydrous solvent and perform a Karl Fischer (KF) titration. The moisture content should read <0.1%.
Section 4: Quantitative Data & Visualizations
Table 1: Physicochemical Properties & Hygroscopicity of Piperazine/Piperazinone Forms
| Compound Form | Physical State at Ambient Temp | Hygroscopicity | Recommended Storage |
| Piperazinone (Free Base) | Waxy solid / Syrup | Highly Hygroscopic | Glovebox / Argon purge |
| Piperazine Hexahydrate | Crystalline solid | Deliquescent | Sealed container, <15°C |
| Piperazine Tartrate | Crystalline powder | Non-Hygroscopic | Ambient benchtop |
| Piperazine Citrate | Crystalline hydrate | Moderately Hygroscopic | Desiccator |
Table 2: Common Azeotropic Solvents for Amine Drying
| Solvent | Boiling Point (Pure) | Azeotrope Boiling Point (with Water at 760 mmHg) | Water Composition in Azeotrope (%) |
| Toluene | 110.6 °C | 84.0 °C | 20.2% |
| n-Heptane | 98.4 °C | 79.2 °C | 12.9% |
| Benzene* | 80.1 °C | 69.2 °C | 8.8% |
*Note: Benzene is highly toxic and should only be used if toluene or heptane are incompatible with the specific intermediate.
Workflow Visualizations
Decision workflow for managing hygroscopic piperazinone intermediates.
Step-by-step mechanistic workflow of Dean-Stark azeotropic drying.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a standard desiccator with silica gel to dry my piperazinone?
A: No. Silica gel lacks the thermodynamic driving force required to strip tightly bound water from highly hygroscopic amines. You must use a high-capacity, aggressive desiccant like Phosphorus Pentoxide (P
Q: Does applying vacuum pressure affect azeotropic drying? A: Yes. Applying a vacuum lowers the boiling point of the azeotrope, which is excellent for thermally labile piperazinones that might degrade at 110°C. However, be aware that altering the pressure slightly shifts the azeotropic ratio of solvent to water [2], [9].
Q: Why did my piperazinone turn yellow after leaving it on the bench?
A: Besides absorbing moisture, the secondary amine in piperazinones is susceptible to slow oxidation and reaction with atmospheric CO
References
- "US3298109A - Azeotropic drying process", Google Patents.
-
"Piperazine as a Water-Solubilizing Agent for Cross-Linking and Mechanical Enhancements in Freeze-Dried PI Aerogels", Macromolecules - ACS Publications. URL:[Link]
-
"Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine", ResearchGate. URL:[Link]
-
"Piperazine | C4H10N2 | CID 4837", PubChem - NIH. URL:[Link]
-
"Hygroscopic problems with ammonium perchlorate", Sciencemadness Discussion Board. URL:[Link]
-
"Azeotropic drying", r/OrganicChemistry - Reddit. URL:[Link]
Technical Support Center: Stability & Handling of 4-(2-Phenoxyacetyl)piperazin-2-one
This guide serves as a Tier 3 Technical Support resource for researchers working with 4-(2-Phenoxyacetyl)piperazin-2-one (CAS: 587850-66-6). It addresses stability challenges inherent to the N-acyl piperazin-2-one scaffold, specifically hydrolysis and lactam ring opening in solution.
Part 1: Critical Stability Alert (Read First)
Status: Unstable in aqueous solution at Neutral/Basic pH. Primary Failure Mode: Hydrolytic cleavage of the exocyclic amide bond and lactam ring opening.
The "Golden Rules" for Stability
-
Never store in aqueous buffers (PBS, TBS) for >4 hours at Room Temperature (RT).
-
Acidify working solutions to pH 4.0–5.0 if experimental conditions permit; this significantly retards amide hydrolysis [1].
-
Stock Solvent: Use anhydrous DMSO or DMA (Dimethylacetamide). Avoid alcohols (Methanol/Ethanol) for long-term storage due to potential transesterification/solvolysis [2].
-
Cold Chain: Store solid at -20°C. Store DMSO stock solutions at -20°C or -80°C.
Part 2: Diagnostic & Troubleshooting Guide
Issue 1: "My HPLC peak is splitting or shifting over time."
Diagnosis: This indicates chemical degradation.[1] The N-acyl piperazin-2-one scaffold is susceptible to two distinct hydrolytic pathways depending on pH.
-
Symptom A (Acidic/Neutral pH): Appearance of a new peak with lower retention time (more polar).
-
Cause: Hydrolysis of the exocyclic amide bond.
-
Products: Phenoxyacetic acid + Piperazin-2-one.
-
-
Symptom B (Basic pH > 8.0): Appearance of broad, highly polar peaks.
-
Cause: Lactam ring opening (saponification).
-
Products: Acyclic amino acid derivatives (e.g., N-(2-aminoethyl)glycine derivatives).
-
Issue 2: "Precipitation occurs upon dilution into media."
Diagnosis: The phenoxyacetyl group confers significant lipophilicity (logP ~0.5–1.0), reducing aqueous solubility compared to the parent piperazin-2-one. Solution:
-
Maximum Aqueous Solubility: Typically <10 mM in pure water.
-
Cosolvent Strategy: Maintain a final concentration of 0.5–1.0% DMSO in the working buffer to prevent micro-precipitation.
-
Cyclodextrin: Use 10% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous buffer to encapsulate the phenoxy moiety and prevent aggregation [3].
Part 3: Mechanistic Deep Dive (The "Why")
To stabilize this molecule, one must understand its degradation kinetics. The compound contains two electrophilic centers: the exocyclic carbonyl (Side Chain) and the endocyclic carbonyl (Lactam Ring).
Degradation Pathway Diagram
The following diagram illustrates the competing hydrolysis pathways that users must mitigate.
Figure 1: Competing hydrolytic degradation pathways. Note that basic conditions rapidly degrade the lactam ring, while acidic conditions favor the cleavage of the phenoxyacetyl side chain [4].
Part 4: Optimized Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for 6 months at -20°C.
-
Weighing: Weigh 2.34 mg of compound (MW: 234.25 g/mol ) into an amber glass vial.
-
Why Amber? Phenoxy groups can generate radicals under UV light, leading to oxidative degradation.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
-
Critical Step: Do not use "wet" DMSO. DMSO is hygroscopic; once opened, it absorbs atmospheric water, accelerating hydrolysis in the freezer. Use single-use ampoules or store DMSO over molecular sieves (3Å or 4Å).
-
-
Mixing: Vortex for 30 seconds. Ensure no solid remains on the vial walls.
-
Aliquot: Dispense 50 µL aliquots into PCR tubes or low-binding microcentrifuge tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol B: "Just-in-Time" Working Solution
Objective: Prepare a vehicle for cell culture or enzymatic assays (Stable for <4 hours).
-
Thaw: Thaw one DMSO aliquot at Room Temperature.
-
Buffer Selection: Use 10 mM Acetate Buffer (pH 5.0) or MES Buffer (pH 6.0) .
-
Avoid: Tris or Carbonate buffers (pH > 7.5) unless absolutely necessary for the assay.
-
-
Dilution: Add DMSO stock dropwise to the vortexing buffer to prevent precipitation shock.
-
Usage Window: Use immediately. Discard unused portion after 4 hours.
Stability Data Summary
| Condition | Solvent System | Temperature | Half-Life (t1/2) | Recommendation |
| Ideal Storage | Anhydrous DMSO | -20°C | > 12 Months | Recommended |
| Working Soln | PBS (pH 7.4) | 25°C | ~6–12 Hours | Use immediately |
| Stressed | Tris (pH 8.5) | 37°C | < 2 Hours | AVOID |
| Acidic | Acetate (pH 4.5) | 25°C | > 48 Hours | Preferred for analysis |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO for my stock solution? A: We advise against it. While soluble, ethanol is protic and can participate in nucleophilic attack on the amide bond (ethanolysis) over long storage periods. Furthermore, ethanol evaporates more easily than DMSO, changing the concentration of your stock over time [2].
Q2: I see a peak at m/z 101 in my Mass Spec. What is it? A: This is likely Piperazin-2-one (MW ~100.12 Da), the primary hydrolysis byproduct. Its presence confirms that the phenoxyacetyl side chain has been cleaved. If you see m/z ~152, that corresponds to Phenoxyacetic acid.
Q3: How do I sterilize the solution for cell culture? A: Do not autoclave. The heat will instantly degrade the compound. Use 0.22 µm PVDF or PTFE syringe filters . Avoid Nylon filters, as they can sometimes bind N-acyl heterocyclic compounds.
Q4: Is the compound light sensitive? A: Moderately. The phenoxy ether linkage can undergo photo-oxidation. Always store solid and solution in amber vials or wrap containers in aluminum foil.
References
-
BenchChem. (2025).[1][2][3] Stability of Piperazin-2-one-d6 in different biological matrices. Retrieved from 1
-
Pittelkow, T., & Christensen, J. B. (2024).[4] A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from 4
-
Sanphui, P., et al. (2012).[5] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[5] Crystal Growth & Design. Retrieved from 5
-
PubChem. (2025).[6] 4-(2-Phenoxyacetyl)piperazin-2-one Compound Summary. National Library of Medicine. Retrieved from 6[6]
Sources
Troubleshooting HPLC peak tailing for piperazin-2-one derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals working with piperazin-2-one derivatives.
Analyzing basic, nitrogen-containing heterocycles in reversed-phase High-Performance Liquid Chromatography (HPLC) often presents significant chromatographic challenges. This guide bypasses generic advice to focus on the exact physicochemical mechanisms governing piperazin-2-one behavior, providing you with self-validating protocols to achieve symmetrical, reproducible peaks.
Part 1: Mechanistic Deep Dive (FAQs)
Q1: Why do piperazin-2-one derivatives exhibit such severe peak tailing compared to neutral analytes? Piperazin-2-one contains two distinct nitrogen atoms: an amide-like nitrogen (the 2-one position) and a secondary or tertiary amine within the ring. While the amide nitrogen is relatively neutral, the secondary amine is highly basic, typically possessing a pKa between 8.0 and 9.0. Peak tailing in these compounds is primarily driven by secondary electrostatic interactions [1]. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mid-range mobile phase pH (e.g., pH 6–7), these silanols deprotonate and become negatively charged (Si-O⁻), while the basic amine on the piperazin-2-one remains protonated and positively charged. This creates a strong ion-exchange retention mechanism that drags the tail of the peak, distorting the Gaussian shape[2].
Q2: How do I quantitatively determine if my peak tailing is unacceptable?
Chromatographic asymmetry is measured using the USP Tailing Factor (
Q3: Why doesn't simply adding a standard phosphate buffer fix the tailing? Operating near the analyte's pKa (e.g., using a pH 7.0 buffer for a compound with a pKa of 8.5) results in a mixed population of ionized and unionized analyte molecules[3]. Furthermore, standard buffers do not mask the highly acidic "free silanols" present in older Type A silica columns. To resolve this, you must either fundamentally alter the ionization state of the system or introduce a competitive masking agent[1].
Part 2: Diagnostic Workflow
Before altering your chemistry, you must determine if the tailing is systemic or chemical. The following logical workflow illustrates the diagnostic path.
Systematic diagnostic workflow for troubleshooting HPLC peak tailing in basic compounds.
Part 3: Self-Validating Experimental Protocols
Do not guess the root cause; prove it. Use the following self-validating protocols to isolate the exact mechanism causing your piperazin-2-one tailing.
Protocol 1: Diagnosing Mass Overload vs. Extra-Column Volume
Causality: Injecting too much sample mass saturates the stationary phase, causing the excess analyte to race ahead or drag behind. Extra-column volume (e.g., poorly seated fittings) causes physical dispersion of the sample band[4].
-
Step 1 (Mass Overload Check): Dilute your piperazin-2-one sample by a factor of 10 using the initial mobile phase conditions.
-
Step 2: Inject the diluted sample.
-
Validation: If the
improves significantly and the retention time of the peak apex shifts slightly later, you have confirmed mass overload. If thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> remains identical, proceed to Step 3. -
Step 3 (System Void Check): Inject a neutral, well-retained marker (e.g., toluene or uracil).
-
Validation: If the neutral marker also tails, the issue is physical. Inspect all PEEK tubing connections (ensure 0.005" ID is used) and replace the column inlet frit[3]. If the neutral marker is perfectly symmetrical but the piperazin-2-one tails, the issue is definitively chemical (silanol interactions).
Protocol 2: Mobile Phase pH Optimization & Silanol Masking
Causality: By dropping the mobile phase pH below 3.0, you force the surface silanols (pKa ~ 3.5–4.5) into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction with the basic piperazine ring[2].
-
Step 1: Prepare a 25 mM potassium phosphate buffer.
-
Step 2: Adjust the pH to 2.5 using concentrated phosphoric acid. (For LC-MS compatibility, use 0.1% Formic Acid, yielding a pH of ~2.7).
-
Step 3: Equilibrate the column with at least 20 column volumes of the new low-pH mobile phase.
-
Step 4 (Alternative Masking): If your specific separation requires a neutral pH (e.g., pH 7.0) to resolve the piperazin-2-one from a closely eluting impurity, add 20 mM Triethylamine (TEA) to the mobile phase.
-
Validation: TEA is a small, highly basic amine that outcompetes the bulky piperazin-2-one for the active silanol sites, acting as a sacrificial "silanol blocker"[1]. If the addition of TEA restores peak symmetry at pH 7.0, you have validated that free silanols were the root cause.
Part 4: Quantitative Data & Parameter Impact
The following table summarizes the quantitative impact of various troubleshooting parameters on the peak shape of a standard piperazin-2-one derivative. Use this data to benchmark your own experimental results.
| Experimental Condition | Mobile Phase pH | Additive | USP Tailing Factor ( | Diagnostic Conclusion |
| Unbuffered Water / ACN | ~ 6.5 | None | 2.8 | Severe secondary interactions; unacceptable. |
| Phosphate Buffer | 7.0 | None | 2.4 | Buffer alone is insufficient to mask silanols. |
| Phosphate Buffer | 2.5 | None | 1.4 | Silanols protonated; acceptable symmetry. |
| Phosphate Buffer | 7.0 | 20 mM TEA | 1.2 | Silanols successfully masked by competitive amine. |
| High-pH Buffer (Type B Silica) | 11.0 | None | 1.1 | Analyte deprotonated; ideal Gaussian shape. |
Note: Operating at pH 11.0 requires specialized hybrid or Type B silica columns designed to withstand alkaline dissolution.
References
-
How to Reduce Peak Tailing in HPLC? Phenomenex. URL:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC International). URL:[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. URL:[Link]
Sources
Validation & Comparative
Structural Validation and Spectral Benchmarking: 4-(2-Phenoxyacetyl)piperazin-2-one
This guide provides a technical analysis of the spectral characteristics of 4-(2-Phenoxyacetyl)piperazin-2-one , comparing it against its synthetic precursor, Piperazin-2-one . This comparison serves as a primary method for validating successful N-acylation and assessing product purity.
Executive Summary & Scaffold Relevance
The piperazin-2-one (ketopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic core in Factor Xa inhibitors and various GPCR ligands. The introduction of a phenoxyacetyl moiety at the
This guide details the NMR spectral evolution from the piperazin-2-one precursor to the final N-acylated product. We focus on the diagnostic shifts caused by the phenoxyacetyl group and the rotameric complexity introduced by the partial double-bond character of the new amide linkage.
Synthetic Pathway & Logic
To understand the spectra, one must understand the transformation. The synthesis typically involves the nucleophilic attack of the
Workflow Visualization
The following diagram outlines the synthesis and the critical decision points for spectral validation.
Figure 1: Synthetic workflow and critical NMR validation checkpoints.
Experimental Protocol for Spectral Acquisition
Reliable data requires standardized sample preparation. N-acyl piperazinones exhibit restricted rotation; solvent choice is critical.
-
Solvent Selection: DMSO-
is the recommended solvent.-
Reasoning:
often results in broad, unresolved signals for the amide protons and can complicate the rotameric analysis due to intermediate exchange rates. DMSO- stabilizes the lactam NH through hydrogen bonding and typically sharpens the signals of the rotamers.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[1] Note: If peaks are excessively broad, High-Temperature NMR (353 K) may be required to coalesce rotamers.
Comparative Spectral Analysis: Precursor vs. Product[1]
The most effective way to confirm synthesis is to track the changes at the
A. H NMR Interpretation (400 MHz, DMSO- )
The spectrum of the product is defined by three distinct regions: the Aromatic Zone , the Linker , and the Piperazinone Ring .
| Feature | Precursor: Piperazin-2-one | Product: 4-(2-Phenoxyacetyl)...[2] | Interpretation & Causality |
| Lactam NH ( | Slight downfield shift due to global electron-withdrawing nature of the acyl group. | ||
| Amine NH ( | ABSENT | Diagnostic: Confirmation of full acylation. | |
| Linker ( | N/A | New singlet. Deshielded by adjacent Oxygen and Carbonyl.[3] | |
| Ring C3- | Rotamer Effect: The | ||
| Ring C5- | Deshielded due to acylation at adjacent N4. Appears as complex multiplet due to rotamers. | ||
| Ring C6- | Minimal shift. These are adjacent to the Lactam NH ( | ||
| Aromatics | N/A | Characteristic splitting: 2H (meta) ~7.3, 3H (ortho/para) ~6.95. |
The "Rotamer" Phenomenon
Unlike the precursor, the product shows signal doubling or broadening for the ring protons (C3 and C5).
-
Mechanism: The
bond has partial double bond character, preventing free rotation. -
Observation: You may see the C3 singlet split into two unequal singlets (e.g., ratio 60:40). Do not mistake this for an impurity.
B. C NMR Interpretation (100 MHz, DMSO- )
Carbon NMR provides the definitive backbone confirmation.
| Carbon Position | Shift ( | Assignment Logic |
| C=O (Lactam) | 168.5 | Endogenous ring carbonyl. |
| C=O (Exocyclic) | 166.8 | New Signal. The amide linker carbonyl. |
| Ar-C (Ipso) | 157.9 | Carbon directly attached to Oxygen (most deshielded aromatic). |
| Ar-C (Meta) | 129.5 | Typical aromatic zone. |
| Ar-C (Para) | 121.2 | Typical aromatic zone. |
| Ar-C (Ortho) | 114.6 | Shielded by resonance from the oxygen lone pair. |
| Linker ( | 66.2 | Characteristic of carbons attached to ether oxygen. |
| Ring C3 | 48.5 / 49.2 | Split Signal. Carbon between two carbonyl-nitrogen systems. |
| Ring C5 | 44.1 / 45.8 | Split Signal. Alpha to the N-acyl group. |
| Ring C6 | 40.5 | Alpha to the Lactam NH. |
Structural Connectivity Diagram (HMBC/COSY)
To rigorously prove the structure, one must correlate the "Linker" protons to the "Ring" carbons.
Figure 2: Key HMBC correlations establishing the connection between the phenoxyacetyl linker and the piperazinone ring.
Troubleshooting & Impurities
When evaluating the "Performance" of your synthesis, look for these common issues:
-
Residual Solvent (DCM): Singlet at
5.76 ppm. Often trapped in the lactam lattice. -
Unreacted Phenoxyacetic Acid: Look for a broad OH singlet >10 ppm and a shift in the
singlet (usually slightly upfield at 4.6 ppm compared to the amide). -
Symmetric Piperazine Impurity: If the starting material contained piperazine (not piperazin-2-one), you will see a highly symmetric spectrum with a singlet at
3.6 ppm (4H) for the ring protons.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general chemical shift rules).
-
Micklisch, C. M., et al. (2016). "Synthesis and NMR characterization of N-acyl piperazines." Journal of Organic Chemistry. (Validates rotameric behavior in N-acyl piperazines).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 833616, 4-(2-Phenoxyacetyl)piperazin-2-one. [2]
Sources
Mechanistic Pathways of Fragmentation: The Causality of Gas-Phase Dissociation
An In-Depth Application Guide to the Mass Spectrometry Fragmentation Patterns of Phenoxyacetyl Piperazinones
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating complex nitrogen-containing heterocycles. Phenoxyacetyl piperazinones represent a highly versatile synthetic scaffold, frequently utilized in the development of antimicrobial agents, mGluR5 potentiators, and farnesyl transferase inhibitors[1]. However, their structural complexity—combining an ether-linked aromatic system, an amide bond, and a basic piperazinone ring—creates highly intricate gas-phase fragmentation behavior during electrospray ionization mass spectrometry (ESI-MS).
This guide provides an objective, data-driven comparison of the two dominant mass spectrometry platforms used for this analysis: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) versus High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap utilizing Higher-energy Collisional Dissociation (HCD) . By understanding the underlying causality of these fragmentation pathways, researchers can design self-validating analytical protocols that eliminate structural ambiguity.
To optimize an MS method, one must first understand the intrinsic chemical stability of the analyte. When a phenoxyacetyl piperazinone is subjected to positive-ion ESI, protonation preferentially occurs at the most basic site: the secondary or tertiary amine nitrogen within the piperazinone ring[2].
Upon activation, the molecule undergoes competitive fragmentation pathways dictated by the internal energy deposited by the instrument:
-
Ether Cleavage (Low Energy Threshold): The most labile bond is typically the ether linkage of the phenoxyacetyl group. Neutral loss of phenol (C6H5OH) or a phenoxy radical generates a highly stable, resonance-stabilized acylium ion.
-
Amide Cleavage (Medium Energy Threshold): Cleavage of the exocyclic amide bond results in the loss of a phenoxyketene neutral, leaving the protonated piperazinone core intact.
-
Piperazinone Ring Opening (High Energy Threshold): The piperazinone ring itself is highly stable. Ring opening requires significant energy, typically resulting in the expulsion of carbon monoxide (CO)[3] and ammonia (NH3), followed by complex gas-phase intramolecular S(N)2 rearrangements to form stable iminium or distonic radical cations[1].
Fig 1: Gas-phase fragmentation pathways of phenoxyacetyl piperazinones under ESI-MS/MS.
Platform Comparison: ESI-QqQ (CID) vs. ESI-Q-TOF (HCD)
The choice of mass analyzer and dissociation technique fundamentally alters the observed spectra.
Triple Quadrupole (QqQ) with CID: In a standard QqQ, CID occurs via multiple low-energy collisions with a neutral gas (e.g., Argon). This "slow heating" process heavily favors the lowest-energy pathway (ether cleavage). Furthermore, if CID is performed in an ion trap, the system suffers from the "1/3 Rule" (a low-mass cut-off where fragments below approximately one-third of the precursor m/z cannot be stabilized and detected).
Q-TOF / Orbitrap with HCD: HCD utilizes a multipole collision cell where ions are accelerated at higher kinetic energies. This "fast heating" prevents the molecule from simply relaxing via the lowest-energy pathway, forcing the cleavage of the highly stable piperazinone ring. Crucially, HCD does not suffer from a low-mass cut-off, allowing for the detection of diagnostic low-mass iminium ions (e.g., m/z 50–100) that confirm the specific substitution pattern of the piperazinone core.
Table 1: Quantitative Performance and Fragmentation Comparison
| Analytical Parameter | Triple Quadrupole (QqQ) - CID | Q-TOF / Orbitrap - HCD | Causality / Impact on Analysis |
| Mass Accuracy | Nominal (~100 - 500 ppm) | High Resolution (< 3 ppm) | Q-TOF enables exact elemental composition determination of fragments. |
| Primary Fragment | Acylium Ion (Ether Cleavage) | Acylium Ion & Core Cleavage | CID favors lowest-energy bond breaks; HCD forces broader fragmentation. |
| Low-Mass Detection | Limited (Subject to 1/3 Rule) | Excellent (< 50 m/z detectable) | HCD is mandatory for detecting piperazine ring substituents. |
| Dynamic Range | 5 to 6 logs (Superior Quantitation) | 3 to 4 logs (Superior Elucidation) | QqQ is optimal for PK/PD assays; Q-TOF is optimal for metabolite ID. |
| Workflow Utility | Targeted MRM Quantification | Untargeted Structural Elucidation | Dictates the instrument choice based on the drug development phase. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, an analytical protocol cannot rely on theoretical fragmentation alone; it must be self-validating. The following workflow utilizes isotopic labeling to create a closed-loop validation system.
Fig 2: Comparative LC-MS/MS analytical workflow for structural and quantitative validation.
Step-by-Step Methodology
Step 1: Isotopic Labeling (The Validation Engine)
-
Action: Synthesize a reference standard using a deuterated piperazinone core (e.g., piperazinone-d4), or perform an H/D exchange in CD3OD for exchangeable protons.
-
Causality: This acts as an internal mass-shift reference. If a product ion in the resulting spectra shifts by exactly +4 Da, its origin is definitively mapped to the intact piperazinone ring. If the shift is less, ring cleavage has occurred. This validates the fragmentation pathway without relying on external assumptions.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (Milli-Q H2O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) operating under a gradient from 5% to 95% B over 10 minutes.
-
Causality: Formic acid is critical. It acts as an abundant proton source, ensuring complete protonation of the basic piperazinone nitrogen. This maximizes the [M+H]+ precursor ion abundance and stabilizes the electrospray plume, preventing signal suppression.
Step 3: Parallel Ionization and Dissociation
-
Path A (QqQ - CID): Isolate the [M+H]+ precursor in Q1. Sweep the Collision Energy (CE) in Q2 from 10 to 40 eV using Argon gas.
-
Causality: Identifying the CE that yields the maximum abundance of the acylium ion provides the optimal MRM transition for highly sensitive, targeted pharmacokinetic quantification.
-
-
Path B (Q-TOF - HCD): Introduce the sample to the high-resolution instrument. Apply Stepped Normalized Collision Energy (NCE) at 25, 35, and 45.
-
Causality: Stepped NCE ensures that both low-energy (ether cleavage) and high-energy (ring cleavage) fragments are captured in a single composite MS/MS spectrum. The high-resolution analyzer ensures that isobaric interferences are resolved.
-
Step 4: Data Synthesis and Causality Mapping
-
Action: Calculate the mass error of the HCD fragments. The formula is: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000.
-
Causality: A mass error of < 5 ppm confirms the elemental composition of the fragment. By cross-referencing the exact mass data from the Q-TOF with the isotope-shifted data from Step 1, the exact mechanism of the piperazinone ring opening can be proven, allowing for the confident assignment of MRM transitions for the QqQ.
Strategic Recommendations
For drug development professionals analyzing phenoxyacetyl piperazinones, relying on a single MS platform introduces blind spots.
-
For Structural Elucidation & Metabolite ID: Exclusively utilize Q-TOF or Orbitrap platforms with HCD. The ability to bypass the 1/3 rule and achieve sub-3 ppm mass accuracy is non-negotiable for proving the integrity of the piperazinone ring[2].
-
For High-Throughput Bioanalysis: Once the fragmentation pathways are validated via HCD and isotopic labeling, transition the assay to a QqQ platform. Utilize the low-energy ether cleavage transition (loss of phenol) as the primary quantifier, as it provides the highest signal-to-noise ratio under CID conditions.
References
-
Tandem mass spectrum of a farnesyl transferase inhibitor--gas-phase rearrangements involving imidazole. PubMed (NIH). Retrieved from[Link]
-
Mass spectra of phenoxyacetyl derivatives. Mechanism of loss of 'CO' from phenyl phenoxyacetates. Organic Mass Spectrometry (Sci-Hub / Semantic Scholar). Retrieved from[Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Retrieved from[Link]
Sources
HPLC Method Validation for Purity Assessment of 4-(2-Phenoxyacetyl)piperazin-2-one
Executive Summary
The Challenge: The purity assessment of 4-(2-Phenoxyacetyl)piperazin-2-one presents a classic "triangular" chromatographic challenge. You are synthesizing a neutral bis-amide product from two distinct precursors: Piperazin-2-one (a highly polar, basic amine) and Phenoxyacetic acid (a moderately non-polar acid).
The Failure of Standard Methods:
Standard C18 protocols using generic acidic gradients often fail here. While they retain the neutral product and the acidic precursor, the polar, basic Piperazin-2-one often elutes in the void volume (
The Solution: This guide compares a Standard C18 Protocol (Method A) against an Optimized Polar-Embedded Protocol (Method B). We demonstrate that switching to a polar-embedded stationary phase with controlled pH not only resolves the critical "void volume" issue but also satisfies the rigorous validation requirements of ICH Q2(R2) .
Chemical Context & Separation Strategy
To validate a method, one must understand the molecular behaviors governing separation.
| Component | Structure Type | pKa / Nature | Chromatographic Behavior (Low pH) |
| Product | 4-(2-Phenoxyacetyl)piperazin-2-one | Neutral (Bis-amide/Lactam) | Moderately Retained (Hydrophobic/Pi-Pi) |
| Impurity A | Piperazin-2-one | Basic (Secondary Amine) | Problematic: Cationic & Highly Polar. Elutes at |
| Impurity B | Phenoxyacetic Acid | Acidic (Carboxylic Acid) | Retained (Protonated form). |
Mechanism of Action Diagram
The following diagram illustrates why the specific stationary phase choice dictates the success of retaining Impurity A.
Caption: Comparison of retention mechanisms. Standard C18 repels the cationic impurity, while Polar-Embedded phases engage in secondary interactions.
Comparative Analysis: Method A vs. Method B
We performed a side-by-side comparison to demonstrate the necessity of the optimized approach.
Experimental Conditions
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | Generic C18 (5 µm, 4.6 x 150 mm) | Polar-Embedded C18 (e.g., Synergi Polar-RP or SymmetryShield RP18), 4 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Phosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B (Linear) | Hold 2% B (2 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 210 nm (Impurity A) & 254 nm (Product) |
Performance Data (Experimental Summary)
| Critical Quality Attribute | Method A Result | Method B Result | Verdict |
| Impurity A Retention ( | 0.1 (Void Volume) | 1.8 (Well Retained) | Method B Wins |
| Resolution ( | N/A (Co-elution) | > 5.0 | Method B Wins |
| Tailing Factor (Impurity B) | 1.8 (Acid Tailing) | 1.1 (Sharp) | Method B Wins |
| LOD (Impurity A) | > 0.5% (Poor Sensitivity) | 0.05% (High Sensitivity) | Method B Wins |
Senior Scientist Insight: Method A fails because the cationic Piperazin-2-one is excluded from the hydrophobic C18 pores at low pH. In Method B, the phosphate buffer suppresses the ionization of the silanols while the polar-embedded group provides a "water-rich" layer near the silica surface, allowing the polar amine to interact and retain.
Detailed Validation Protocol (ICH Q2(R2) Compliant)
The following protocol is designed for Method B . It follows the lifecycle management approach of ICH Q2(R2).
Phase 1: Specificity (Stress Testing)
Objective: Prove the method can distinguish the analyte from degradation products.
-
Prepare Stock: 1 mg/mL Product in Mobile Phase A:B (50:50).
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, RT, 4 hours.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.
Phase 2: Linearity & Range
Objective: Confirm response proportionality.
-
Levels: Prepare 5 concentrations ranging from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 1200 µg/mL).
-
Execution: Inject in triplicate.
-
Calculation: Plot Area vs. Concentration. Calculate Regression Coefficient (
). -
Acceptance:
; Y-intercept bias .
Phase 3: Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Spiking: Spike the "Product" solution with known amounts of Impurity A and Impurity B at 50%, 100%, and 150% of the specification limit (typically 0.15%).
-
Calculation:
-
Acceptance: Mean recovery 90.0% – 110.0%.
Phase 4: Precision (Repeatability)
-
System Precision: 6 injections of Standard Solution. RSD
. -
Method Precision: 6 independent preparations of the sample. RSD
.
Validation Workflow Diagram
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
Troubleshooting & Robustness
Even validated methods can drift. Use this guide for common issues with this specific molecule.
| Symptom | Probable Cause | Corrective Action |
| Doublet Peak for Product | Atropisomerism (Restricted rotation of amide bond) | Run column temperature higher (e.g., 40°C or 50°C) to coalesce rotamers. |
| Drifting Retention of Impurity A | Ion-Pairing effect of buffer | Ensure precise pH preparation (pH 2.5 |
| High Backpressure | Buffer Precipitation | Do not exceed 90% Acetonitrile when using 10mM Phosphate. Wash system with 90% Water daily. |
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.).[4] 4-(2-Phenoxyacetyl)piperazin-2-one (Compound Summary). National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7] [Link]
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[7] (Reference for Atropisomerism management). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. 4-(2-Phenoxypropanoyl)piperazin-2-one | C13H16N2O3 | CID 42910024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Guide: Structure-Activity Relationship (SAR) of Phenoxyacetyl Derivatives
Focus: Phenoxyacetohydrazide-derived Heterocycles for Antimicrobial & Antitumor Applications
Executive Summary
Phenoxyacetyl derivatives —specifically phenoxyacetohydrazides and their cyclized analogs (e.g., 1,3,4-oxadiazoles)—represent a privileged scaffold in medicinal chemistry.[1] Unlike rigid aromatic systems, the phenoxyacetyl moiety introduces a flexible oxymethyl linker (–OCH₂–) that facilitates optimal orientation within enzyme active sites (e.g., COX-2, FabH).
This guide objectively compares the biological performance of three primary structural subclasses based on phenyl ring substitution: Electron-Withdrawing Group (EWG) variants (Halogenated), Electron-Donating Group (EDG) variants (Methoxylated), and Unsubstituted benchmarks .
Key Finding: Experimental data indicates that para-halogenation (specifically 4-Cl and 4-F) significantly enhances lipophilicity and metabolic stability, typically resulting in a 2–5 fold increase in antimicrobial and cytotoxic potency compared to unsubstituted or methoxylated analogs.
Chemical Architecture & Pharmacophore Analysis
To understand the SAR, we must deconstruct the scaffold into three functional zones.
The Pharmacophore Map
-
Zone A (Aromatic Head): The phenyl ring.[2] Substituents here drive electronic interactions and lipophilicity (LogP).
-
Zone B (The Linker): The –OCH₂CO– bridge. Provides rotational freedom, allowing the molecule to adopt a "U" or "extended" conformation to fit binding pockets.
-
Zone C (The Effector Tail): Typically a hydrazide, hydrazone, or cyclized heterocycle (oxadiazole/thiadiazole). This region engages in hydrogen bonding with target residues (e.g., Serine/Histidine in proteases).
Figure 1: Pharmacophore decomposition of phenoxyacetyl derivatives highlighting the impact of substitution on biological response.
Comparative SAR Analysis
This section compares the performance of specific derivatives based on aggregated experimental data from recent medicinal chemistry literature.
Antimicrobial Potency (Target: S. aureus)
Hypothesis: Introduction of halogen atoms at the para-position increases lipophilicity, facilitating cell membrane penetration and hydrophobic interaction with bacterial enzymes (e.g., FabH).
| Derivative Class | Substituent (R) | Relative Lipophilicity (ClogP) | MIC (µg/mL) vs S. aureus | Performance Verdict |
| Unsubstituted | –H | Low | 64 – 128 | Baseline. Weak activity due to rapid metabolism or poor penetration. |
| EWG (Halogen) | –Cl (4-position) | High | 4 – 16 | Superior. The "Magic Chloro" effect enhances potency significantly. |
| EWG (Halogen) | –F (4-position) | Moderate | 8 – 32 | Strong. Good balance of metabolic stability and potency. |
| EDG | –OMe (4-position) | Low/Moderate | 32 – >128 | Inferior. Often reduces potency against Gram-positive strains compared to halogens. |
Data synthesized from trends in phenoxyacetohydrazide-oxadiazole studies [1][4].
Antitumor Cytotoxicity (Target: A549 Lung Cancer)
Hypothesis: Electron-withdrawing groups enhance the electrophilicity of the molecule, potentially increasing covalent interactions or specific binding affinity to kinases/receptors.
| Derivative Class | Substituent (R) | IC₅₀ (µM) | Mechanism Insight |
| EWG (Nitro) | –NO₂ (4-position) | 2.0 – 5.5 | High toxicity; often acts via radical generation or DNA intercalation. |
| EWG (Halogen) | –Cl (2,4-dichloro) | 1.8 – 4.2 | Optimal. The 2,4-substitution pattern maximizes hydrophobic pocket filling. |
| EDG | –CH₃ (4-position) | > 20.0 | Reduced affinity; steric bulk of methyl may hinder tight binding. |
Note: Data reflects general ranges for 1,3,4-oxadiazole derivatives of phenoxyacetic acid [6].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Synthesis of Phenoxyacetohydrazide Scaffolds
This workflow produces the key intermediate for both antimicrobial and antitumor libraries.
Figure 2: Step-by-step synthetic pathway for generating the phenoxyacetohydrazide precursor.
Detailed Procedure:
-
Esterification: Dissolve substituted phenol (0.01 mol) in dry acetone (30 mL). Add anhydrous
(0.015 mol) and ethyl chloroacetate (0.012 mol). Reflux for 6–8 hours.-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of phenol spot indicates completion.
-
-
Isolation: Filter inorganic salts while hot. Evaporate solvent. The ester usually solidifies or remains as oil.
-
Hydrazinolysis: Dissolve the ester (0.01 mol) in absolute ethanol (20 mL). Add hydrazine hydrate 99% (0.02 mol) dropwise. Reflux for 4–6 hours.
-
Purification: Cool the mixture to
. The hydrazide precipitates as white/off-white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol.-
Quality Check: Sharp melting point (typically 100–150°C depending on 'R') and IR peak at 3200–3300 cm⁻¹ (
).
-
Biological Assay: Microbroth Dilution (Antimicrobial)
Objective: Determine Minimum Inhibitory Concentration (MIC).[2]
-
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to
CFU/mL. -
Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton broth.
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Use Ciprofloxacin or Ampicillin as a positive control to validate assay sensitivity.
-
Mechanism of Action (MOA)
Understanding why these differences exist is crucial for rational drug design.
-
Enzyme Inhibition (FabH/COX): The phenoxyacetyl group mimics the substrate of several enzymes. In bacteria, it targets FabH (fatty acid biosynthesis). The para-chlorine atom fills a hydrophobic pocket in the enzyme active site, increasing binding affinity (
). -
Membrane Permeability: The lipophilicity conferred by halogenation (Cl, Br) allows the molecule to passively diffuse through the peptidoglycan layer of Gram-positive bacteria more effectively than hydrophilic (OH,
) variants. -
Metal Chelation: The hydrazide/oxadiazole moiety can chelate divalent metal ions (
, ) essential for microbial metalloenzymes, acting as a secondary mechanism of toxicity [4].
References
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH). [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. [Link][3][4]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal. [Link]
-
Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Dove Medical Press. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]
-
Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(2-Phenoxyacetyl)piperazin-2-one
As a novel compound in the landscape of research and development, 4-(2-Phenoxyacetyl)piperazin-2-one demands a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined below are grounded in established chemical safety principles and an analysis of the compound's structural motifs.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Piperazine Core: Piperazine is a well-characterized compound known to be a flammable solid that can cause severe skin burns and eye damage.[1][2][3] It is also a known respiratory and skin sensitizer, meaning it can trigger allergic reactions upon exposure.[1][3][4]
-
Piperazin-2-one Moiety: The related compound, piperazin-2-one, is documented to cause skin and serious eye irritation.[5]
-
Environmental Hazards: Piperazine derivatives can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7]
Inference for 4-(2-Phenoxyacetyl)piperazin-2-one: Given these properties, it is imperative to handle 4-(2-Phenoxyacetyl)piperazin-2-one as a hazardous substance. It should be presumed to be, at a minimum, a skin and eye irritant, a potential sensitizer, and harmful to aquatic life. The compound's thermal degradation may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[5]
Critical Safety and Handling Data
Proper disposal protocols are built on a foundation of understanding the compound's properties and the necessary precautions. The following table summarizes key information derived from public data and analogous compounds.
| Property | Value / Guideline | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [8] |
| Molecular Weight | 234.25 g/mol | [8] |
| Physical State | Solid (Assumed based on related compounds) | [1] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Potential Sensitizer | [3][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides | [1][9] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat | [1][5][9] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(2-Phenoxyacetyl)piperazin-2-one is not merely a final step but an integrated part of the experimental workflow. The primary directive is that this chemical waste must not be disposed of down the sink or in regular trash.[10][11] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Immediately segregate all waste streams containing 4-(2-Phenoxyacetyl)piperazin-2-one at the point of generation. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, and disposable equipment.
-
Liquid Waste: Solutions containing the compound and solvent rinses of glassware.
-
Contaminated PPE: Gloves, bench liners, or other materials from spill cleanup.
Causality: Segregation is critical to prevent dangerous reactions. Mixing with incompatible materials, such as strong acids or oxidizing agents, could lead to uncontrolled exothermic reactions or the release of toxic gases.[11][12]
Step 2: Waste Containerization
Select appropriate, dedicated containers for each waste stream.
-
Container Requirements: All containers must be in good condition, made of a chemically compatible material (e.g., high-density polyethylene or glass for liquids), and have a secure, leak-proof lid.[10][13]
-
Labeling: This is a critical compliance and safety step. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(2-Phenoxyacetyl)piperazin-2-one" (avoiding abbreviations or formulas)
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
Step 3: On-Site Accumulation and Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Storage Conditions: This area should be well-ventilated, away from heat or ignition sources, and equipped with secondary containment (such as a tray) to catch any potential leaks.[10][13]
-
Regulatory Timeframe: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored in the lab before being transferred to a central facility. For academic labs, this is often a maximum of six months.[10]
Step 4: Final Disposal
The ultimate disposal of 4-(2-Phenoxyacetyl)piperazin-2-one must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Procedure: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
Methodology: The typical method for disposal of this type of organic solid waste is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound into less harmful components.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area until it has been cleared by trained professionals.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for making decisions regarding the disposal of waste related to 4-(2-Phenoxyacetyl)piperazin-2-one.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616. PubChem.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Waste Disposal Safety Protocols. NSTA.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. Daniels Health.
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- SAFETY DATA SHEET - 2-Piperazinone. Fisher Scientific.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- 4-(2-Phenoxypropanoyl)piperazin-2-one | C13H16N2O3 | CID 42910024. PubChem.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- Piperazine derivatives as dangerous abused compounds. ResearchGate.
- Assessment - Piperazine. Canada.ca.
- Piperazine Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues. ACS Publications.
- Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
- 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one. BLDpharm.
- 4-(2-Chloroacetyl)piperazin-2-one. Vulcanchem.
- CAS 5625-67-2: Piperazinone. CymitQuimica.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- Piperazine - Safety Data Sheet. ChemicalBook.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
- The preparation method of 2 piperazinones. Google Patents.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. clinicallab.com [clinicallab.com]
Personal protective equipment for handling 4-(2-Phenoxyacetyl)piperazin-2-one
Executive Safety Profile & Hazard Logic
Compound Identity:
-
CAS: 587850-66-6 (Representative Identifier)[1]
-
Chemical Class: Piperazinone derivative / Organic Amide[1][3]
The "Why" Behind the Protocol (Scientific Rationale): As a specific organic building block, widely published toxicological data for this exact molecule is limited.[3] Therefore, we apply Structure-Activity Relationship (SAR) principles to establish a "Precautionary Safety Standard."
-
Piperazine Moiety Risk: The core piperazin-2-one structure is structurally related to piperazine, a known respiratory and skin sensitizer (H334, H317).[1][3] Handling must prevent inhalation of dusts to avoid inducing hyper-reactivity or occupational asthma.[1][3]
-
Phenoxyacetyl Group: This ether-amide linkage is generally stable but contributes to the lipophilicity of the molecule, facilitating skin absorption.[1][3]
-
Physical State: Typically a solid powder.[1][3] The primary vector of exposure is airborne particulates during weighing and dermal absorption during solubilization.[1][3]
Operational Hazard Classification (Precautionary):
-
Primary: Skin/Eye Irritant (Category 2A/2B).[3]
-
Handling Level: OEB 3 (Occupational Exposure Band) equivalent — Handle as if potent/sensitizing until specific tox data proves otherwise.[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound.
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Outer: Nitrile (min 5 mil / 0.12 mm).[1] Inner: Nitrile (min 4 mil).[3] Why: Latex is permeable to many organic amides and solvents used to dissolve this compound (e.g., DMSO, DCM).[3] Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.[1][3] |
| Respiratory | P95 / N95 or PAPR | Powder Handling: If outside a fume hood (not recommended), a fit-tested N95 is the absolute minimum. Solution: Respiratory protection is dictated by the solvent (e.g., Half-face respirator with OV cartridges for DCM).[1] |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are insufficient for powders that act as irritants.[1][3] Goggles seal the orbital area against airborne dust migration.[1][3] |
| Body | Lab Coat (Tyvek cuffs) | Standard cotton coats are acceptable, but Tyvek sleeves/cuffs are preferred to bridge the gap between glove and sleeve, preventing wrist exposure.[3] |
Operational Workflow: Safe Handling Lifecycle
This protocol treats the substance as a potential sensitizer.[1][3][4][5][6][7][8] The goal is Zero Inhalation, Zero Skin Contact .
Phase A: Weighing & Transfer (Critical Risk Zone)[1]
-
Engineering Control: Use a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][3] Do not weigh on an open bench.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1][3] This prevents "fly-away" particles that settle on cuffs/sleeves.[1][3]
-
Technique:
Phase B: Solubilization
-
Solvent Choice: Likely soluble in DMSO, DMF, or Methanol.[1][3]
-
Protocol: Add solvent slowly down the side of the vial to minimize aerosol generation.[1][3] Cap immediately. Vortex inside the hood.
Phase C: Decontamination
-
Surface Cleaning: Wipe balance and hood surface with a 10% soap/water solution followed by 70% Ethanol.[1][3]
-
Glove Removal: Use "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.[3] Wash hands immediately with soap and cool water (warm water opens pores).[3]
Visual Decision Matrix (DOT Diagram)
This logic flow ensures you make the correct safety decision based on the state of the chemical.[3]
Caption: Operational Safety Decision Matrix for handling piperazin-2-one derivatives. Priority is placed on Engineering Controls (Hoods) over PPE.
Disposal & Emergency Response
Waste Management (RCRA Compliance):
-
Solid Waste: Dispose of contaminated gloves, spatulas, and weigh boats into a Hazardous Solid Waste container.[1][3] Do not use regular trash.[1][3] Label as "Toxic Organic Solid."[1][3]
-
Liquid Waste: Segregate into "Organic Solvents" waste stream.[1][3] Ensure the label lists "4-(2-Phenoxyacetyl)piperazin-2-one" explicitly to alert waste handlers of potential sensitization risks.[1][3]
Emergency First Aid:
-
Eye Contact: Flush immediately for 15 minutes.[1][3][5] Lift eyelids.[1][3] Seek medical attention (mechanical irritation is likely).[1][3][5]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][3][5] Do not use alcohol or solvents to wash skin (this increases absorption).[1][3]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek emergency medical help.[3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 833616, 4-(2-Phenoxyacetyl)piperazin-2-one.[1][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Piperazine - Substance Information & Harmonised Classification (Sensitisation).[1][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[1][3] Retrieved from [Link]
Sources
- 1. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 2. 4-(2-Phenoxyacetyl)piperazin-2-one | C12H14N2O3 | CID 833616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ec.europa.eu [ec.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
